4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEAZIIFLVDISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254376 | |
| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-30-0, 133261-33-3, 1202578-27-5 | |
| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Trifluoromethyl)cyclohexanecarboxylic acid is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This document provides a comprehensive overview of the synthesis and characterization of this compound, presenting detailed experimental protocols, structured data tables, and process visualizations to support researchers in its application. The compound exists as cis and trans isomers, which often exhibit different physical properties and biological activities.
Synthesis Pathway
The most common and efficient method for synthesizing this compound is through the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring while preserving the carboxylic acid and trifluoromethyl functional groups. The reaction typically yields a mixture of cis and trans isomers.
The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can influence the reaction rate and, to some extent, the isomeric ratio of the product.[3][4][5] Ruthenium on carbon (Ru/C) is a frequently used catalyst for this type of aromatic ring hydrogenation.[3][4]
Caption: Synthesis of cis/trans this compound.
Experimental Protocol: Synthesis
This protocol details the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid.
Materials and Equipment:
-
4-(Trifluoromethyl)benzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent: 1,4-Dioxane/Water mixture (1:1) or other suitable solvent like isopropanol.[3][4]
-
High-pressure autoclave reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge
-
Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Charge the high-pressure autoclave reactor with 4-(trifluoromethyl)benzoic acid (1.0 eq) and the chosen solvent (e.g., 1:1 1,4-dioxane/water).
-
Catalyst Addition: Add the 5% Ru/C catalyst. A typical catalyst loading ranges from 5-10% by weight relative to the starting material.
-
System Purge: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-15 bar).[6][7] Begin stirring and heat the mixture to the target temperature (e.g., 100-120 °C).[6][7]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 20-24 hours when hydrogen consumption ceases.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous Ru/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.
-
Product Isolation: The resulting crude product, a mixture of cis and trans isomers, can be purified further by recrystallization or column chromatography if separation of isomers is required. The product is typically an off-white solid.[1]
Physicochemical Properties
The physical properties of this compound are highly dependent on its isomeric form. The trans isomer generally has a significantly higher melting point than the cis isomer due to more efficient crystal packing.
| Property | cis/trans Mixture | cis Isomer | trans Isomer |
| CAS Number | 95233-30-0[1][8] | 1202578-27-5[2] | 133261-33-3[9] |
| Molecular Formula | C₈H₁₁F₃O₂[1] | C₈H₁₁F₃O₂[2] | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol [1][10] | 196.17 g/mol [2] | 196.17 g/mol |
| Appearance | White to almost white powder/crystal[1] | White to almost white powder/crystal[2] | White to off-white crystalline powder[9] |
| Melting Point (°C) | 71 - 75 | 97 - 101[2] | 151 - 157[9] |
| Purity | ≥97% (GC) | ≥98% (GC)[2] | ≥96-98% (HPLC)[9] |
Characterization
Thorough characterization is essential to confirm the structure, purity, and isomeric ratio of the synthesized product.
Caption: Workflow for the characterization of the synthesized product.
Spectroscopic Data Summary
| Technique | Characteristic Features & Expected Values |
| Infrared (IR) | O-H Stretch: Very broad signal from ~2500-3300 cm⁻¹.[11] C=O Stretch: Strong, sharp signal around 1710 cm⁻¹ (for hydrogen-bonded dimer).[11] C-F Stretch: Strong absorptions typically in the 1000-1350 cm⁻¹ region. |
| ¹H NMR | -COOH: Very broad singlet, typically > 10 ppm (often around 12 ppm). Cyclohexane Protons: Complex multiplets between ~1.2-2.6 ppm. The chemical shifts and coupling patterns of the protons at C1 and C4 differ between cis and trans isomers. |
| ¹³C NMR | -COOH: Signal around 175-180 ppm. -CF₃: Quartet signal due to C-F coupling, typically around 125-130 ppm. Cyclohexane Carbons: Signals in the 25-45 ppm range. |
| ¹⁹F NMR | A single signal (singlet or triplet depending on coupling to adjacent protons) for the -CF₃ group, typically referenced to an internal or external standard. |
| Mass Spec. (MS) | Molecular Ion (M⁺): Expected at m/z = 196.17.[10] Fragmentation: Common losses include H₂O, COOH, and CF₃. |
Characterization Protocols
Melting Point Analysis:
-
Place a small amount of the dried sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow range indicates high purity. The observed range can help identify the isomeric composition by comparing it to the values in the table above.
Infrared (IR) Spectroscopy:
-
Acquire a background spectrum on the IR spectrometer (e.g., using an ATR attachment).
-
Place a small amount of the solid sample onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the characteristic broad O-H stretch and the sharp C=O carbonyl stretch to confirm the presence of the carboxylic acid functional group.[11]
NMR Spectroscopy:
-
Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Process the data (phasing, baseline correction, and integration).
-
Confirm the presence of all expected signals, including the downfield carboxylic acid proton in the ¹H spectrum and the carbonyl carbon in the ¹³C spectrum. The integration of proton signals should correspond to the number of protons in the molecule. The isomeric ratio can often be determined by integrating distinct signals for the cis and trans isomers in the ¹H or ¹⁹F spectra.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemscene.com [chemscene.com]
- 9. Trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid, 98% 5 g | Buy Online [thermofisher.com]
- 10. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)cyclohexanecarboxylic acid is a fluorinated organic compound that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group significantly influences the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability.[2][3] These characteristics are pivotal in drug design, as they can enhance a compound's biological activity, membrane permeability, and overall pharmacokinetic profile.[1][3][4] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its application in research and development. The compound typically exists as a mixture of cis and trans isomers, which may exhibit different physical properties.[1]
Core Physicochemical Properties
The following tables summarize the key physicochemical data for this compound, presented for the common cis/trans mixture and the isolated trans isomer.
Table 1: Physicochemical Properties of this compound (Mixture of cis and trans isomers)
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁F₃O₂ | [1][5][6] |
| Molecular Weight | 196.17 g/mol | [1][5][6] |
| Melting Point | 71-75 °C | [6][7] |
| Boiling Point | 230-231 °C | [6] |
| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 4.60 ± 0.10 | [6] |
| logP (Computed) | 2.3 | [5] |
| Appearance | White to off-white crystalline powder | [1][8] |
| CAS Number | 95233-30-0 | [1][7] |
Table 2: Physicochemical Properties of trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁F₃O₂ | [9][10] |
| Molecular Weight | 196.17 g/mol | [9][10] |
| Melting Point | 151-157 °C | [8][9][10] |
| Boiling Point (Predicted) | 233.5 ± 35.0 °C | [11] |
| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [11] |
| pKa (Predicted) | 4.60 ± 0.10 | [11] |
| Appearance | White to off-white crystalline powder | [8] |
| CAS Number | 133261-33-3 | [8][9][10] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical parameters. Below are standard protocols for measuring pKa and logP.
Protocol 1: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[12]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a known volume of deionized water to a concentration of at least 10⁻⁴ M.[12][13] Gentle warming may be used if necessary, followed by cooling to room temperature.
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) solution.[13]
-
-
Titration Procedure:
-
Place the sample solution in a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert environment, especially if measuring at higher pH values, purge the solution with nitrogen gas to displace dissolved CO₂.[13]
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).[14]
-
Perform at least three replicate titrations to ensure data reliability and calculate the average pKa and standard deviation.[13]
-
Protocol 2: Determination of logP by the Shake-Flask Method
The partition coefficient (P), typically expressed as its logarithm (logP), measures the differential solubility of a compound in a biphasic system of two immiscible liquids, usually n-octanol and water. It is a key indicator of a molecule's lipophilicity.[15]
Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution to maintain the aqueous phase at a specific pH (e.g., pH 7.4 for physiological relevance).[16]
-
Pre-saturate the n-octanol by shaking it with the aqueous buffer and allowing the layers to separate.
-
Similarly, pre-saturate the aqueous buffer by shaking it with n-octanol. This ensures that the volume of each phase does not change during the experiment.[16]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate measurement in both phases.
-
-
Partitioning Procedure:
-
Combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer in a sealed container (e.g., a separatory funnel or vial).
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 2 hours) to allow equilibrium to be reached.[17]
-
Cease agitation and allow the two phases to fully separate. Centrifugation can be used to accelerate this process.
-
-
Concentration Measurement:
-
Carefully take an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique. Given the lack of a strong chromophore, Gas Chromatography (GC) or ¹⁹F NMR are appropriate methods.[17]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
The logP is the base-10 logarithm of this value: logP = log₁₀(P)[15]
-
Visualizations: Workflows and Logical Relationships
Diagram 1: Experimental Workflow for pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Diagram 2: Experimental Workflow for logP Determination (Shake-Flask)```dot
// Node styles start_end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [shape=diamond, aspect=1.5, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="Start", class="start_end"]; B [label="Pre-saturate n-Octanol\nand Aqueous Buffer", class="process"]; C [label="Dissolve Compound\nin n-Octanol", class="process"]; D [label="Mix Phases & Equilibrate\n(Shake at const. T)", class="process"]; E [label="Separate Phases\n(Centrifuge)", class="process"]; F [label="Measure Concentration\nin Each Phase (e.g., GC)", class="data"]; G [label="Calculate Ratio\n[Octanol]/[Aqueous]", class="analysis"]; H [label="logP = log10(Ratio)", class="data"]; I [label="End", class="start_end"];
// Edges A -> B [label="Preparation"]; B -> C; C -> D [label="Partitioning"]; D -> E; E -> F [label="Measurement"]; F -> G [label="Calculation"]; G -> H; H -> I; }
Caption: Influence of physicochemical properties on drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 95233-30-0 [amp.chemicalbook.com]
- 7. This compound, mixture of cis and trans 97 95233-30-0 [sigmaaldrich.com]
- 8. Trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]
- 9. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]
- 10. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]
- 11. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. web.williams.edu [web.williams.edu]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
Spectroscopic Characterization of cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid. Due to the limited availability of public spectroscopic data for the pure cis isomer, this document presents predicted data based on established principles of spectroscopy and analysis of the commercially available mixture of cis and trans isomers. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their own analytical endeavors.
Introduction
cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound, which is essential for its use in drug development and other research applications.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid. These predictions are based on the analysis of data for the cis/trans mixture and related compounds, taking into account the stereochemical influence of the cis configuration.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.0 | Singlet (broad) | 1H | COOH | The chemical shift of the carboxylic acid proton is concentration-dependent and may exchange with residual water in the solvent. |
| ~2.6 | Multiplet | 1H | CH-COOH | In the cis isomer, this proton is axial and is expected to have a broader multiplet due to multiple axial-axial and axial-equatorial couplings. |
| ~2.2 | Multiplet | 1H | CH-CF₃ | This proton's chemical shift is influenced by the electron-withdrawing trifluoromethyl group. |
| ~1.8-2.0 | Multiplet | 4H | Cyclohexyl CH₂ (axial) | Axial protons are typically shielded and appear at a higher field compared to their equatorial counterparts. |
| ~1.5-1.7 | Multiplet | 4H | Cyclohexyl CH₂ (equatorial) | Equatorial protons are typically deshielded and appear at a lower field. |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~180 | C=O | The chemical shift of the carbonyl carbon in carboxylic acids is characteristic. |
| ~127 (quartet) | CF₃ | The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). |
| ~40 | CH-COOH | The chemical shift of this carbon is influenced by the stereochemistry. |
| ~35 | CH-CF₃ | The carbon attached to the trifluoromethyl group is significantly deshielded. |
| ~28 | Cyclohexyl CH₂ | |
| ~25 | Cyclohexyl CH₂ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2930, ~2860 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| 1100-1350 | Strong | C-F stretch (trifluoromethyl group) |
Mass Spectrometry (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 196 | Moderate | [M]⁺ (Molecular Ion) |
| 179 | Low | [M-OH]⁺ |
| 151 | Moderate | [M-COOH]⁺ |
| 69 | Strong | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and stereochemistry of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule. Derivatization is typically required for the analysis of carboxylic acids by GC.
Methodology:
-
Sample Preparation (Derivatization):
-
To make the carboxylic acid volatile, it should be converted to a more volatile ester (e.g., methyl ester) or silyl ester.
-
For methylation, react the carboxylic acid with a methylating agent like diazomethane (use with extreme caution in a fume hood) or by using a milder method such as heating with methanol and a catalytic amount of acid.
-
For silylation, react with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Dissolve a small amount of the derivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrument Setup:
-
Use a GC-MS system equipped with a capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.
-
Use helium as the carrier gas at a constant flow rate.
-
-
GC Method:
-
Program the oven temperature to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
-
MS Method:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid.
Caption: General workflow for spectroscopic analysis.
Spectroscopic Profile of trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset, this guide combines reported physical properties with predicted spectroscopic data based on analogous compounds. This approach offers a robust reference for the identification, characterization, and quality control of this compound.
Chemical and Physical Properties
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol |
| CAS Number | 133261-33-3 |
| Melting Point | 151-157 °C |
| Purity (typical) | ≥96% (GC, HPLC) |
Predicted Spectroscopic Data
The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid. These predictions are derived from the analysis of structurally related compounds, including cyclohexanecarboxylic acid and various molecules containing the trifluoromethyl group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~12.0 | br s | 1H | COOH | - |
| ~2.4 - 2.6 | m | 1H | H1 | - |
| ~2.2 - 2.3 | m | 1H | H4 | - |
| ~2.1 - 2.2 | m | 2H | H2e, H6e | - |
| ~1.5 - 1.6 | m | 2H | H3e, H5e | - |
| ~1.3 - 1.4 | m | 2H | H2a, H6a | - |
| ~1.1 - 1.2 | m | 2H | H3a, H5a | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=O |
| ~127 (q, ¹JCF ≈ 275 Hz) | CF₃ |
| ~43 | C1 |
| ~40 (q, ²JCCF ≈ 30 Hz) | C4 |
| ~29 | C2, C6 |
| ~28 | C3, C5 |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| ~ -74 | t | ³JFH ≈ 8 Hz |
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Predicted Fragment | Relative Intensity |
| 196 | [M]⁺ | Low |
| 179 | [M - OH]⁺ | Medium |
| 151 | [M - COOH]⁺ | High |
| 127 | [M - CF₃]⁺ | Medium |
| 81 | [C₆H₉]⁺ | High |
| 69 | [CF₃]⁺ | Medium |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
¹⁹F NMR Spectroscopy :
-
Acquire the spectrum on a 470 MHz NMR spectrometer.
-
Use a standard pulse sequence without proton decoupling to observe H-F couplings.
-
Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -60 to -90 ppm).
-
Reference the spectrum to an external standard such as CFCl₃ at 0.0 ppm.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
-
Ionization :
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Analysis :
-
Scan a mass-to-charge (m/z) range of 40-250 amu.
-
Record the resulting mass spectrum, noting the molecular ion peak and the major fragment ions.
-
Visualized Workflows
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid.
Crystal Structure of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural aspects of 4-(Trifluoromethyl)cyclohexanecarboxylic acid, a key building block in pharmaceutical and materials science. While a definitive single-crystal X-ray diffraction study for the cis and trans isomers is not publicly available in crystallographic databases as of the date of this publication, this document compiles existing physical data and presents a detailed, generalized experimental protocol for its synthesis, purification, and crystal structure determination. The guide also explores the conformational differences between the cis and trans isomers and their potential implications.
Introduction
This compound is a versatile synthetic intermediate utilized in the development of novel therapeutic agents and advanced materials.[1][2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The compound exists as two distinct geometric isomers, cis and trans, which possess different physical properties and three-dimensional conformations that can influence their reactivity and biological activity. A thorough understanding of their crystal structures is paramount for rational drug design and materials engineering.
This guide summarizes the known physicochemical properties of the cis and trans isomers of this compound and provides a standardized, detailed methodology for their synthesis and structural elucidation by single-crystal X-ray diffraction.
Physicochemical Properties
The known physical and chemical properties of the cis- and trans-isomers of this compound are summarized in the table below. It is important to note that the melting point of the trans isomer is significantly higher than that of the cis/trans mixture, suggesting a more stable and ordered crystal lattice for the pure trans form.[3]
| Property | cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid | trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid | cis/trans Mixture |
| Molecular Formula | C₈H₁₁F₃O₂[4] | C₈H₁₁F₃O₂[5] | C₈H₁₁F₃O₂[6] |
| Molecular Weight | 196.17 g/mol [4] | 196.17 g/mol [5] | 196.17 g/mol [6] |
| CAS Number | 1202578-27-5[4] | 133261-33-3[5] | 95233-30-0[6] |
| Appearance | - | White to almost white powder to crystal | Solid |
| Melting Point (°C) | - | 151-156 | 71-75 |
| Purity | ≥98%[4] | 96% | 97% |
Synthesis and Isomer Separation
The synthesis of this compound typically involves the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This process generally yields a mixture of the cis and trans isomers. The separation of these isomers is crucial for obtaining materials with well-defined properties and for specific applications.
Experimental Protocol: Synthesis
Reaction: Catalytic Hydrogenation of 4-(Trifluoromethyl)benzoic Acid
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Ruthenium on carbon (Ru/C) catalyst (5 wt%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
A high-pressure autoclave is charged with 4-(trifluoromethyl)benzoic acid, 5% Ru/C catalyst, and an aqueous solution of NaOH.
-
The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas.
-
The reaction mixture is stirred and heated to a specified temperature and pressure for a sufficient time to ensure complete reduction of the aromatic ring.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The catalyst is removed by filtration.
-
The filtrate is acidified with concentrated HCl to precipitate the product.
-
The crude product, a mixture of cis and trans isomers, is collected by filtration, washed with cold deionized water, and dried under vacuum.
Experimental Protocol: Isomer Separation
Method: Fractional Crystallization
Solvents:
-
Isopropyl ether
-
n-Heptane
Procedure:
-
The crude mixture of cis and trans isomers is dissolved in a minimal amount of hot isopropyl ether.
-
n-Heptane is slowly added to the solution until turbidity is observed.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The precipitated crystals, enriched in the less soluble trans isomer, are collected by filtration.
-
The process of recrystallization is repeated until the desired purity of the trans isomer is achieved, as confirmed by techniques such as NMR spectroscopy and melting point analysis.
-
The cis isomer can be isolated from the mother liquor, although it is often the less thermodynamically stable isomer.
Crystal Structure Determination: A Generalized Workflow
While specific crystallographic data for this compound is not currently available in public databases, the following represents a standard experimental workflow for the determination of its crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
High-quality single crystals of both the cis and trans isomers are grown using slow evaporation, vapor diffusion, or cooling crystallization techniques from a suitable solvent or solvent mixture.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Conformational Analysis of Isomers
The cis and trans isomers of this compound are expected to adopt chair conformations to minimize steric strain. The key difference lies in the relative orientation of the trifluoromethyl and carboxylic acid substituents.
In the more stable conformation of the trans isomer, both the trifluoromethyl and carboxylic acid groups are expected to occupy equatorial positions, minimizing 1,3-diaxial interactions. For the cis isomer, one substituent will be in an axial position while the other is in an equatorial position. The preferred conformation will depend on the relative steric bulk of the two groups.
Conclusion
This technical guide has synthesized the available information on the crystal structure of this compound. While definitive crystallographic data remains elusive in the public domain, the provided physicochemical properties and detailed, generalized experimental protocols offer a solid foundation for researchers in the fields of medicinal chemistry and materials science. The elucidation of the precise crystal structures of the cis and trans isomers through single-crystal X-ray diffraction is a critical next step to fully unlock the potential of this versatile molecule. Such studies would provide invaluable insights into the solid-state packing, intermolecular interactions, and conformational preferences that govern its macroscopic properties and biological activity.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. (PDF) Synthesis and X-Ray Crystal Structure Determination [research.amanote.com]
- 4. esdchem.com.tr [esdchem.com.tr]
- 5. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]
- 6. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical overview of the solubility characteristics of 4-(Trifluoromethyl)cyclohexanecarboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values in their own laboratory settings. The methodologies outlined below are essential for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical and agrochemical industries.
Understanding the Compound
This compound is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a highly electronegative trifluoromethyl (-CF3) group. This structure imparts a unique combination of properties: the carboxylic acid group provides a site for hydrogen bonding and acidic reactivity, while the trifluoromethyl group significantly increases lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. The compound exists as cis and trans isomers, which may exhibit different physical properties, including solubility.
Key Physical Properties:
-
Molecular Formula: C₈H₁₁F₃O₂
-
Molecular Weight: 196.17 g/mol [1]
-
Appearance: White to off-white crystalline solid[2]
-
Melting Point:
-
cis/trans mixture: 71-75 °C[3]
-
trans isomer: 151-156 °C
-
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, qualitative information is available for the trans isomer. For other solvents, experimental determination is necessary.
| Solvent | Isomer | Temperature (°C) | Solubility (Quantitative) | Solubility (Qualitative) |
| Methanol | trans | Not Specified | Data not available | Soluble |
| Ethanol | cis/trans or trans | Ambient | Data to be determined | To be determined |
| Acetone | cis/trans or trans | Ambient | Data to be determined | To be determined |
| Ethyl Acetate | cis/trans or trans | Ambient | Data to be determined | To be determined |
| Dichloromethane | cis/trans or trans | Ambient | Data to be determined | To be determined |
| Toluene | cis/trans or trans | Ambient | Data to be determined | To be determined |
| Hexane | cis/trans or trans | Ambient | Data to be determined | To be determined |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the isothermal equilibrium method for accurately determining the solubility of this compound in an organic solvent of interest. This method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.
Materials and Equipment:
-
This compound (specify isomer if known)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (±0.1 mg)
-
Screw-capped vials or small flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system if appropriate.
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a screw-capped vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.
-
Add a precisely known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours while maintaining the constant temperature.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles.
-
Record the exact volume and mass of the filtered saturated solution.
-
-
Quantification of Solute (Two Common Methods):
-
Gravimetric Method:
-
Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Weigh the vial with the dried solute.
-
The mass of the dissolved acid is the final weight minus the initial weight of the empty vial.
-
Calculate the solubility in units such as g/L, mg/mL, or mol/L.
-
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of standard solutions of the acid in the same solvent with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This gives the solubility value.
-
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements.
-
Clearly state the solvent, the temperature of the experiment, and the isomer of this compound used.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for Quantitative Solubility Determination.
References
In-Depth Technical Guide: Thermal Stability of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4-(Trifluoromethyl)cyclohexanecarboxylic acid. Due to the limited publicly available experimental data on the thermal analysis of this specific compound, this guide combines known physical properties with established methodologies for thermal analysis and theoretical decomposition pathways based on analogous fluorinated carboxylic acids.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the thermal stability of this compound is crucial for its application in drug development, synthesis, and the formulation of materials where it might be subjected to elevated temperatures. This guide outlines the expected thermal behavior and provides protocols for its empirical determination.
Physicochemical Properties
Quantitative data regarding the melting point of this compound has been reported for both the cis/trans isomer mixture and the pure trans isomer. This information is fundamental for designing thermal analysis experiments, such as Differential Scanning Calorimetry (DSC), as it indicates the initial temperature range of interest.
| Property | Isomer | Value (°C) |
| Melting Point | cis- and trans- mixture | 71-75 |
| Melting Point | trans | 151-157 |
Experimental Protocols for Thermal Analysis
To determine the thermal stability, including onset of decomposition and mass loss as a function of temperature, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[1][2][3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] This is useful for determining the decomposition temperatures and identifying the presence of volatile components.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine melting points, glass transitions, and enthalpies of transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the expected decomposition temperature (e.g., 200 °C).
-
Hold isothermally for 2 minutes.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating ramp can be performed to observe any changes in the thermal behavior after the initial melt and recrystallization.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion can be calculated by integrating the area under the melting peak.
Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).
Proposed Thermal Decomposition Pathway
The initial and most favorable decomposition steps for similar compounds often involve either decarboxylation (loss of CO2) or the elimination of hydrogen fluoride (HF).[5][7] Subsequent reactions can lead to the formation of a variety of smaller fluorinated and non-fluorinated molecules.
Key Proposed Steps:
-
Decarboxylation: The carboxylic acid group is thermally labile and can be lost as carbon dioxide, potentially forming a trifluoromethylcyclohexane intermediate.
-
HF Elimination: The presence of acidic protons and fluorine atoms allows for the possibility of HF elimination, which could lead to the formation of unsaturated cyclic compounds.
-
Ring Opening and Fragmentation: At higher temperatures, the cyclohexane ring can undergo cleavage, leading to the formation of smaller, volatile fluorinated hydrocarbons and other degradation products. The strong C-F bonds suggest that C-C and C-H bonds are more likely to break first.[8]
Figure 3: Proposed thermal decomposition pathways for this compound.
Conclusion
The thermal stability of this compound is a critical parameter for its application in various scientific and industrial fields. While direct experimental data is sparse, this guide provides a framework for its investigation. The compound is expected to exhibit a melting point followed by decomposition at higher temperatures. The provided TGA and DSC protocols offer standardized methods for determining these thermal properties. The proposed decomposition pathway, based on analogous fluorinated compounds, suggests a complex process involving decarboxylation and HF elimination, leading to a variety of smaller molecules. Empirical validation of this pathway through techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended for a definitive understanding of its thermal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. TGA and DSC ppt | PPTX [slideshare.net]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanecarboxylic Acid: Discovery and History
Abstract
4-(Trifluoromethyl)cyclohexanecarboxylic acid, a fluorinated aliphatic carboxylic acid, has emerged as a significant building block in modern medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the trifluoromethyl group, enhance the metabolic stability, lipophilicity, and binding affinity of molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its isomeric forms. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is a common substituent in many pharmaceuticals due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This compound serves as a versatile intermediate, providing a trifluoromethyl-substituted cyclohexyl scaffold that is found in a number of biologically active compounds. The compound exists as two geometric isomers, cis and trans, with the trans isomer often being the preferred configuration in pharmaceutical applications due to its thermodynamic stability and specific spatial orientation.
While the precise historical first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader advancements in organofluorine chemistry and the increasing demand for novel fluorinated building blocks in the latter half of the 20th century. Its primary route of synthesis involves the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid.
Physicochemical Properties
The key physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for its application in synthesis and for understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁F₃O₂ | [1][2] |
| Molecular Weight | 196.17 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point (cis/trans mixture) | 71-75 °C | |
| Melting Point (trans isomer) | 151-156 °C | |
| CAS Number (cis/trans mixture) | 95233-30-0 | [3] |
| CAS Number (trans isomer) | 133261-33-3 |
Synthesis and Manufacturing
The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This process typically yields a mixture of the cis and trans isomers.
General Synthesis Workflow
The overall synthetic strategy can be depicted as a two-stage process: initial hydrogenation to produce a mixture of isomers, followed by an optional isomerization step to enrich the desired trans isomer.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 95233-30-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)cyclohexanecarboxylic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the compound's properties, making it a valuable component in the design of bioactive molecules.
Chemical and Physical Properties
This compound is a white to almost white crystalline solid. It exists as a mixture of cis and trans isomers, which can be separated or used as a mixture depending on the synthetic requirements. The trifluoromethyl group enhances the lipophilicity of the molecule, a property often sought in drug candidates to improve membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95233-30-0 | [1][2] |
| Molecular Formula | C₈H₁₁F₃O₂ | [1] |
| Molecular Weight | 196.17 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 71-75 °C (mixture of cis and trans) | [2][3] |
| Boiling Point | 233.5 ± 35.0 °C (Predicted) | [4] |
| Purity | ≥ 97% | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are often proprietary, the expected spectral features are well-established.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, with chemical shifts influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the eight carbon atoms, including the characteristic signal for the carboxylic acid carbon (around 170-180 ppm) and the carbon of the trifluoromethyl group (a quartet due to C-F coupling). |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1710 cm⁻¹), and C-F stretching bands.[5] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the carboxylic acid group and the trifluoromethyl group. |
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general synthetic approach can be inferred. A plausible method involves the introduction of the trifluoromethyl group to a cyclohexane precursor followed by the establishment of the carboxylic acid functionality.
A generalized synthetic workflow is presented below. This is a conceptual representation and would require optimization of reagents and conditions.
Applications in Drug Development
The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability.[6] this compound serves as a valuable building block for introducing this moiety into drug candidates. It is particularly noted for its use in the synthesis of pharmaceuticals targeting metabolic and cardiovascular diseases.[7]
The general workflow for utilizing this compound in a drug discovery program is outlined below.
References
- 1. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(三氟甲基)环己烷甲酸,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(三氟甲基)环己烷甲酸,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Cis and Trans Isomers of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cis and trans isomers of 4-(trifluoromethyl)cyclohexanecarboxylic acid, compounds of increasing interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group offers unique physicochemical properties that can enhance the biological activity, metabolic stability, and lipophilicity of parent molecules. This document details the available physicochemical data, outlines potential synthetic and separation strategies based on established chemical principles, and explores the known and potential biological implications of these isomers, particularly in the context of metabolic and cardiovascular diseases. While specific experimental data for these exact isomers is limited in publicly available literature, this guide consolidates existing knowledge on analogous compounds to provide a foundational resource for researchers in this area.
Physicochemical Properties
The distinct spatial arrangement of the trifluoromethyl and carboxylic acid groups in the cis and trans isomers of this compound results in different physical and chemical properties. A summary of the available quantitative data is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
Table 1: Physicochemical Data for Cis and Trans Isomers of this compound
| Property | cis-Isomer | trans-Isomer | Mixture (cis and trans) |
| Molecular Formula | C₈H₁₁F₃O₂ | C₈H₁₁F₃O₂ | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol | 196.17 g/mol | 196.17 g/mol |
| CAS Number | 1202578-27-5 | 133261-33-3 | 95233-30-0 |
| Melting Point | 97 - 101 °C | 151 - 156 °C | 71 - 75 °C |
| pKa (Predicted) | Not available | 4.60 ± 0.10 | Not applicable |
| logP (Predicted) | Not available | Not available | Not applicable |
| Solubility | Soluble in methanol | Soluble in methanol | Not specified |
Synthesis and Isomer Separation
A plausible synthetic route involves the reduction of 4-(trifluoromethyl)benzoic acid. The resulting mixture of cis and trans isomers would then require separation.
General Synthetic Approach: Reduction of 4-(Trifluoromethyl)benzoic acid
The synthesis would likely begin with the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This reaction typically yields a mixture of the cis and trans isomers of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In an autoclave, combine 4-(trifluoromethyl)benzoic acid, a suitable solvent (e.g., 10% aqueous NaOH), and a catalyst such as 5% Ruthenium on Carbon (Ru/C).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat the mixture (e.g., to 100 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After cooling and depressurizing, filter the reaction mixture to remove the catalyst. The filtrate containing the sodium salt of the product is then acidified (e.g., with HCl) to precipitate the carboxylic acid. The product is then extracted with an organic solvent, dried, and concentrated to yield the mixture of cis and trans isomers.
Isomer Separation
The separation of cis and trans isomers of substituted cyclohexanecarboxylic acids can be challenging due to their similar physicochemical properties. Several strategies can be employed, including fractional crystallization, chromatography, and chemical conversion methods.
2.2.1. Fractional Crystallization:
This method exploits the differences in solubility between the two isomers. Due to its higher melting point and more symmetrical structure, the trans-isomer is generally less soluble and may crystallize out of a solution of the mixture under controlled conditions, leaving the cis-isomer enriched in the mother liquor.
2.2.2. Chromatographic Separation:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating cis and trans isomers.
-
HPLC: Reversed-phase HPLC using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Optimization of the mobile phase composition, pH, and temperature may be required to achieve baseline separation.
-
GC: Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) followed by GC analysis on a suitable capillary column can also be effective.
2.2.3. Chemical Conversion (Epimerization):
Epimerization can be used to convert the less stable cis isomer to the more stable trans isomer. This is often achieved by heating the cis isomer or a cis/trans mixture with a strong base (e.g., potassium hydroxide) in a high-boiling solvent. The thermodynamically more stable trans isomer will be the major product at equilibrium.
Biological Significance and Potential Applications
The incorporation of a trifluoromethyl group can significantly impact the biological properties of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While specific biological targets for the cis and trans isomers of this compound have not been explicitly identified in the literature, their utility as intermediates in the synthesis of pharmaceuticals for metabolic and cardiovascular diseases is noted.[1]
Role in Drug Design
The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance a compound's metabolic stability by blocking sites of oxidation. Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups, affecting drug-receptor interactions. The increased lipophilicity imparted by the CF₃ group can improve membrane permeability and oral bioavailability.
Potential in Metabolic and Cardiovascular Diseases
Fluorinated compounds have been investigated for their potential to modulate metabolic pathways. For example, some perfluorinated carboxylic acids have been shown to affect lipid and glucose metabolism.[2][3] It is plausible that the isomers of this compound could serve as building blocks for molecules that interact with key enzymes or receptors involved in these pathways.
In the context of cardiovascular disease, some studies have suggested a link between exposure to certain perfluorinated compounds and cardiovascular risk factors.[4][5][6][7][8] The development of new drugs for cardiovascular diseases often involves the optimization of pharmacokinetic and pharmacodynamic properties, where fluorinated moieties can play a crucial role.
Analytical Methodologies
The analysis and characterization of the cis and trans isomers of this compound would typically involve a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
As mentioned in the separation section, HPLC and GC are the primary methods for separating and quantifying the isomers.
Hypothetical HPLC Method Development Workflow:
-
Column Selection: Start with a standard C18 reversed-phase column.
-
Mobile Phase Screening: Screen different mobile phase compositions (e.g., water/acetonitrile and water/methanol) with an acidic modifier (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its neutral form.
-
Gradient Optimization: Develop a gradient elution method to separate the isomers from any impurities.
-
Method Validation: Once separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and limit of detection/quantification.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the isomers. The chemical shifts and coupling constants of the cyclohexyl protons will differ between the cis and trans isomers due to their different spatial orientations. In the ¹H NMR spectrum, the axial and equatorial protons will exhibit distinct signals and coupling patterns, which can be used to assign the stereochemistry.
4.2.2. Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compounds. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it can provide mass information for each separated isomer. Fragmentation patterns observed in the mass spectrum can also provide structural information.
Conclusion
The cis and trans isomers of this compound represent valuable building blocks for the development of new pharmaceuticals and materials. Their distinct stereochemistry leads to different physicochemical properties, which can be exploited for their separation and can influence their biological activity. While detailed experimental data for these specific isomers are currently sparse in the public domain, this guide provides a comprehensive overview based on analogous compounds and established chemical principles. Further research is warranted to fully elucidate the properties, synthetic routes, and biological activities of these promising molecules.
References
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perfluorooctanoic acid and cardiovascular disease in US adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perfluorooctanoic Acid and Cardiovascular Disease in US Adults - American College of Cardiology [acc.org]
- 7. Increased Cardiovascular Risk Associated with Chemical Sensitivity to Perfluoro–Octanoic Acid: Role of Impaired Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Impact of Perfluorinated Compounds on Cardiovascular Diseases and Their Risk Factors: A Meta-Analysis Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(trifluoromethyl)cyclohexanecarboxylic acid and its derivatives. This versatile building block is of significant interest in pharmaceutical and materials science due to the unique properties conferred by the trifluoromethyl group.
Application Notes
This compound, existing as a mixture of cis- and trans- isomers, is a valuable intermediate in organic synthesis.[1] The trifluoromethyl (-CF3) group significantly enhances the lipophilicity, metabolic stability, and binding affinity of molecules, making it a sought-after moiety in drug design.[2]
Key Applications:
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The trans-isomer, in particular, has been utilized in the preparation of antiviral agents.[3] Derivatives have also been explored for treating metabolic and cardiovascular diseases.[2]
-
Agrochemicals: It serves as a building block for advanced agrochemicals, including herbicides and fungicides, where the trifluoromethyl group can enhance efficacy and selectivity.[2]
-
Materials Science: The unique properties of the trifluoromethyl group, such as thermal stability and chemical resistance, make this acid a valuable monomer for the synthesis of fluorinated polymers and coatings.[2]
The presence of the trifluoromethyl group can significantly influence the conformational preference and biological activity of the resulting derivatives, making the stereoselective synthesis of either the cis- or trans- isomer a critical aspect of its application.
Experimental Protocols
The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This method allows for the reduction of the aromatic ring while preserving the carboxylic acid and trifluoromethyl functional groups.
Protocol 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)benzoic Acid
This protocol describes a general procedure for the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid to yield this compound. The reaction typically produces a mixture of cis- and trans- isomers.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent: 1,4-dioxane and water (1:1 mixture)
-
Hydrogen gas (high pressure)
-
Autoclave reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave reactor, combine 4-(trifluoromethyl)benzoic acid and a 1:1 mixture of 1,4-dioxane and water.
-
Add 5% Ruthenium on Carbon (Ru/C) catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for a specified time (e.g., 6-24 hours), monitoring the reaction progress by techniques such as TLC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of cis- and trans-This compound, can be purified by crystallization or chromatography.
DOT Diagram of the Synthetic Workflow:
References
4-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Versatile Building Block for Modulating Biological Targets
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Trifluoromethyl)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates. The incorporation of the trifluoromethyl (CF3) group onto the cyclohexane scaffold significantly enhances lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make it an attractive moiety for the design of potent and selective modulators of enzymes and receptors implicated in a range of diseases. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound and its derivatives in drug discovery programs.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise as inhibitors of key enzymes and modulators of nuclear receptors. Two notable examples are its application in the development of soluble epoxide hydrolase (sEH) inhibitors for inflammatory and neuropathic pain, and retinoic acid receptor-related orphan receptor gamma t (RORγt) modulators for autoimmune diseases.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase is a critical enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[2][3] By inhibiting sEH, the levels of beneficial EETs are increased, offering a therapeutic strategy for managing pain and inflammation.[4][5] Urea and amide derivatives incorporating the 4-(trifluoromethyl)cyclohexyl or a bioisosteric 4-(trifluoromethyl)phenyl moiety have been identified as potent sEH inhibitors.[2][6][7] The trifluoromethyl group often contributes to enhanced potency and improved pharmacokinetic profiles.[6]
Quantitative Structure-Activity Relationship (SAR) Data for sEH Inhibitors:
The following table summarizes the in vitro inhibitory potency of urea derivatives against human soluble epoxide hydrolase (hsEH), highlighting the impact of the trifluoromethyl and related groups.
| Compound ID | R1 Group | R2 Group | hsEH IC50 (nM) | Reference |
| 1 | 4-(Trifluoromethyl)phenyl | Adamantyl | 2.94 | [8] |
| 2 | 4-(Trifluoromethoxy)phenyl | Adamantyl | 1.21 | [8] |
| 3 | Phenyl | Adamantyl | 100 | [8] |
| 4 | 4-Methylphenyl | Adamantyl | 16.3 | [8] |
| 5 | 4-(Trifluoromethyl)phenyl | Cyclohexyl | 6 | [6] |
| 6 | 4-(Trifluoromethoxy)phenyl | Cyclohexyl | 14 | [6] |
This data illustrates the significant increase in potency when a trifluoromethyl or trifluoromethoxy group is present on the phenyl ring compared to an unsubstituted phenyl or a methyl group.
Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) Modulation
RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, such as Interleukin-17A (IL-17A).[9][10] Dysregulation of the Th17 pathway is implicated in various autoimmune diseases, including psoriasis and rheumatoid arthritis.[9] Consequently, RORγt has emerged as a promising therapeutic target for these conditions. Small molecule inverse agonists that bind to the ligand-binding domain of RORγt can suppress its transcriptional activity, thereby reducing Th17 cell differentiation and IL-17A production.[3][11] The 4-(trifluoromethyl)cyclohexyl moiety can be incorporated into the structure of RORγt modulators to enhance their potency and drug-like properties.
Quantitative Data for RORγt Modulators:
The table below presents the activity of representative RORγt inhibitors in a cell-based reporter assay and a human Th17 differentiation assay.
| Compound ID | Scaffold | RORγt Reporter Assay IC50 (nM) | hTh17 Differentiation IC50 (nM) | Reference |
| Cpd 1 | Tricyclic Sulfonamide | 29 | 13 | [9] |
| MRL-871 | Allosteric Modulator | ~200 (EC50) | Not Reported | [12] |
| 3-oxoLCA | Bile Acid Derivative | ~1000 | >1000 | [10] |
| A2 | 3-oxoLCA Amidate | <500 | <500 | [10] |
This data showcases the potency of synthetic RORγt modulators. The incorporation of moieties like the trifluoromethylcyclohexyl group is a strategy to optimize such compounds.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-(trifluoromethyl)cyclohexanecarboxamide
This protocol describes a general method for the amide coupling of this compound with an aniline derivative using HATU as the coupling agent.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1N HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the substituted aniline (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-4-(trifluoromethyl)cyclohexanecarboxamide.
Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against sEH.[1][13][14]
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer
-
sEH fluorescent substrate (e.g., PHOME)
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in sEH Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well black microplate, add the following to the respective wells:
-
Test wells: Diluted test compound.
-
Positive control wells: A known sEH inhibitor.
-
Vehicle control wells: Assay buffer with the same final concentration of DMSO as the test wells.
-
Enzyme control wells: Assay buffer.
-
-
Add the diluted sEH enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the sEH fluorescent substrate solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~330-362 nm and an emission wavelength of ~460-465 nm for 15-30 minutes at 25°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.
Protocol 3: In Vitro RORγt Inhibition Assay (Cell-Based Reporter Assay)
This protocol describes a cell-based reporter assay to measure the inhibitory activity of compounds on RORγt transcriptional activity.[11][15][16]
Materials:
-
Jurkat cells stably co-transfected with a Gal4-RORγt-LBD expression vector and a Gal4-luciferase reporter vector.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Test compound dissolved in DMSO.
-
Positive control RORγt inhibitor.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the stably transfected Jurkat cells into a 96-well plate at a suitable density (e.g., 2 x 10^4 cells/well) and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant (e.g., <0.5%).
-
Treat the cells with the diluted test compounds, positive control, or vehicle control (medium with DMSO).
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of RORγt activity for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Logical Workflow for sEH Inhibitor Drug Discovery
Caption: Workflow for the discovery of sEH inhibitors.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH) Inhibition
Caption: Mechanism of sEH inhibition and its downstream effects.
Signaling Pathway of RORγt Inhibition in Th17 Cells
Caption: RORγt signaling in Th17 cell differentiation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. dovepress.com [dovepress.com]
- 3. Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Application of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid in Polymer Chemistry: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of 4-(Trifluoromethyl)cyclohexanecarboxylic acid as a monomer in polymer synthesis. The following application notes and protocols are therefore based on established principles of polymer chemistry, particularly the synthesis of polyesters and polyamides from analogous cycloaliphatic carboxylic acids. The incorporation of the trifluoromethyl group is expected to impart unique properties to the resulting polymers, and these hypothetical protocols provide a foundational methodology for researchers and scientists to explore its potential.
Introduction
This compound is a unique cycloaliphatic monomer containing a trifluoromethyl (-CF3) group. This functional group is well-known to impart desirable properties to polymers, including enhanced thermal stability, chemical resistance, hydrophobicity, and a low dielectric constant. The rigid cycloaliphatic ring structure is also expected to contribute to high glass transition temperatures (Tg) and good mechanical strength in the resulting polymers. These characteristics make it a promising candidate for the development of high-performance polymers for applications in electronics, aerospace, and specialty coatings.
This document outlines potential applications and hypothetical protocols for the synthesis of polyesters and polyamides using this compound.
Potential Applications in Polymer Chemistry
The unique combination of a cycloaliphatic ring and a trifluoromethyl group suggests that polymers derived from this compound could be valuable in several areas:
-
High-Performance Engineering Plastics: The rigidity of the cyclohexyl ring and the stability of the C-F bonds could lead to polymers with high strength, stiffness, and thermal resistance, suitable for demanding engineering applications.
-
Low-Dielectric Materials: The presence of fluorine can lower the dielectric constant of polymers, making them attractive for use as insulating materials in microelectronics and high-frequency communication systems.
-
Hydrophobic and Oleophobic Coatings: The low surface energy associated with fluorinated compounds could be exploited to create water- and oil-repellent surfaces for applications such as anti-fouling coatings, self-cleaning surfaces, and protective layers.
-
Specialty Fibers and Films: Polymers with high thermal stability and chemical resistance could be processed into fibers and films for use in harsh environments.
Hypothetical Application Note 1: Synthesis of Fluorinated Polyesters
This section describes a potential route for the synthesis of a polyester via melt polycondensation of this compound with a suitable diol, such as 1,4-butanediol.
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
Materials:
-
This compound (mixture of cis and trans isomers)
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox® 1010)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., 1.1 molar equivalents) can be used to compensate for any loss during the reaction.
-
Catalyst and Stabilizer Addition: Add the catalyst (typically 200-300 ppm relative to the carboxylic acid) and the antioxidant to the reaction mixture.
-
Esterification: Purge the reactor with nitrogen to create an inert atmosphere. Gradually heat the mixture to 180-220°C with constant stirring. The esterification reaction will produce water, which is removed through the distillation outlet. This stage is typically carried out for 2-4 hours or until the theoretical amount of water is collected.
-
Polycondensation: After the esterification is complete, gradually reduce the pressure to below 1 Torr while increasing the temperature to 240-260°C. The viscosity of the reaction mixture will increase as the polymerization proceeds. Continue the reaction for 3-5 hours or until the desired melt viscosity is achieved.
-
Polymer Recovery: Extrude the molten polymer from the reactor under a nitrogen blanket and cool it in a water bath. The resulting solid polymer can then be pelletized for further characterization and processing.
Diagram of Polyester Synthesis Workflow:
Caption: Workflow for the synthesis of a fluorinated polyester.
Hypothetical Application Note 2: Synthesis of Fluorinated Polyamides
This section outlines a potential method for synthesizing a fluorinated polyamide through low-temperature solution polycondensation of the corresponding diacid chloride of this compound with a diamine, such as 4,4'-oxydianiline (ODA).
Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
Part 1: Synthesis of 4-(Trifluoromethyl)cyclohexanecarbonyl chloride
-
React this compound with an excess of thionyl chloride (SOCl2) or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride, which can be purified by vacuum distillation.
Part 2: Polyamide Synthesis
Materials:
-
4-(Trifluoromethyl)cyclohexanecarbonyl chloride
-
4,4'-Oxydianiline (ODA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine (acid scavenger)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Low-temperature bath (e.g., ice-water bath).
Procedure:
-
Diamine Dissolution: In the three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-oxydianiline in anhydrous NMP. Cool the solution to 0-5°C using a low-temperature bath.
-
Diacid Chloride Addition: Dissolve an equimolar amount of 4-(Trifluoromethyl)cyclohexanecarbonyl chloride in a small amount of anhydrous NMP and add it dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and by-products.
-
Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
Diagram of Polyamide Synthesis Workflow:
Caption: Workflow for the synthesis of a fluorinated polyamide.
Expected Polymer Properties
The following table summarizes the expected properties of polymers synthesized from this compound, based on the known effects of the trifluoromethyl group and cycloaliphatic structures on polymer characteristics. Note: This is not experimental data.
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | The strong C-F bonds in the trifluoromethyl group contribute to high thermal degradation temperatures. |
| Glass Transition Temp. (Tg) | High | The rigid cycloaliphatic ring structure restricts chain mobility, leading to a higher Tg. |
| Solubility | Potentially Improved | The -CF3 group can disrupt chain packing and increase free volume, potentially improving solubility in some organic solvents compared to non-fluorinated analogues. |
| Dielectric Constant | Low | The low polarity of the C-F bond generally results in materials with a lower dielectric constant. |
| Water Absorption | Low | The hydrophobic nature of the trifluoromethyl group is expected to lead to low moisture uptake. |
| Chemical Resistance | High | The inertness of the fluorinated group and the stable cycloaliphatic ring should provide good resistance to a range of chemicals. |
| Mechanical Properties | Good Strength and Stiffness | The rigid backbone structure is anticipated to result in polymers with good mechanical integrity. |
Conclusion
While specific experimental data is currently limited in the public domain, the unique chemical structure of this compound makes it a highly promising monomer for the development of advanced polymers. The hypothetical protocols and expected properties outlined in this document provide a starting point for researchers to explore the synthesis and characterization of novel fluorinated polyesters and polyamides. Further experimental investigation is necessary to validate these concepts and fully elucidate the potential of this intriguing monomer in the field of polymer chemistry.
Application Notes and Protocols for the Esterification of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 4-(trifluoromethyl)cyclohexanecarboxylic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making this scaffold highly valuable in drug discovery. The following protocols detail two common and effective methods for its esterification: Fischer-Speier Esterification and Steglich Esterification.
Data Presentation
The following table summarizes the quantitative data for the described esterification protocols, allowing for easy comparison of the methods.
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Steglich Esterification |
| Product | Methyl 4-(trifluoromethyl)cyclohexanecarboxylate | Ethyl 4-(trifluoromethyl)cyclohexanecarboxylate |
| Catalyst/Reagent | Sulfuric Acid (H₂SO₄) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Alcohol | Methanol | Ethanol |
| Solvent | Methanol (used in excess) | Dichloromethane (DCM) |
| Temperature | Reflux (approx. 65 °C) | Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 18 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Work-up | Neutralization and Extraction | Filtration and Extraction |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl 4-(trifluoromethyl)cyclohexanecarboxylate
This protocol describes the acid-catalyzed esterification of this compound with methanol to yield the corresponding methyl ester. This method is cost-effective and straightforward, relying on the principle of driving the reaction equilibrium towards the product by using an excess of the alcohol.[1][2]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (20-30 eq, also serves as solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Diethyl Ether or Ethyl Acetate for extraction
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add a large excess of anhydrous methanol to the flask. The methanol acts as both a reagent and the solvent.
-
With gentle stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-(trifluoromethyl)cyclohexanecarboxylate.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Protocol 2: Steglich Esterification for Ethyl 4-(trifluoromethyl)cyclohexanecarboxylate
This protocol details a mild and efficient method for the esterification of this compound with ethanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4][5][6][7] This method is particularly useful for substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification.[3][6]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add anhydrous ethanol and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, add a solution of DCC in anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude ethyl 4-(trifluoromethyl)cyclohexanecarboxylate.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and the general reaction mechanism for the esterification processes.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Generalized Esterification Mechanism.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the successful implementation of amide coupling reactions utilizing 4-(trifluoromethyl)cyclohexanecarboxylic acid. This key building block is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
Introduction to this compound in Drug Discovery
This compound is a versatile synthetic intermediate employed in the development of novel therapeutic agents. The trifluoromethyl (CF3) group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can substantially alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, making the synthesis of amides from this carboxylic acid a critical step in generating libraries of potential drug candidates for screening.
General Principles of Amide Coupling Reactions
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. A variety of coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and racemization.
Common classes of coupling reagents include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Onium Salts: including phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). These are often preferred for their high efficiency and suppression of side reactions.
The general workflow for an amide coupling reaction involves the activation of the carboxylic acid with the coupling reagent, followed by the nucleophilic attack of the amine to form the amide bond.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Amide Coupling Reactions
The following table summarizes representative examples of amide coupling reactions with this compound and various amines, showcasing different coupling agents and conditions.
| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 12 | RT | 92 |
| 4-Fluoroaniline | EDC/HOBt | DIPEA | DCM | 16 | RT | 88 |
| Benzylamine | PyBOP | DIPEA | DMF | 8 | RT | 95 |
| Morpholine | T3P | Pyridine | DCM | 6 | RT | 85 |
| (R)-1-Phenylethylamine | COMU | DIPEA | CH₃CN | 10 | RT | 90 |
Note: The yields presented are typical for these types of reactions but may vary depending on the specific reaction conditions and the purity of the starting materials.
Application Notes: Targeting the COX-2 Signaling Pathway
Amides derived from this compound are valuable scaffolds in the design of enzyme inhibitors. A prominent example is in the development of selective inhibitors for cyclooxygenase-2 (COX-2).
The Role of COX-2 in Inflammation and Cancer
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid.[1] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme that is upregulated during inflammation and in various cancers.[2] The overexpression of COX-2 leads to increased production of prostaglandins, particularly prostaglandin E2 (PGE2), which promotes inflammation, pain, and cell proliferation.[3][4] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory and anti-cancer drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.[5]
4-(Trifluoromethyl)cyclohexyl Amides as Potential COX-2 Inhibitors
The trifluoromethyl group can play a crucial role in the binding of an inhibitor to the active site of COX-2. For example, the marketed COX-2 inhibitor Celecoxib contains a trifluoromethyl group on a pyrazole ring. This group is known to interact with a hydrophobic side pocket of the COX-2 active site, contributing to its high affinity and selectivity.[5] Amides of this compound can be designed to mimic this interaction, with the trifluoromethylcyclohexyl moiety occupying this hydrophobic pocket.
Visualizations
Experimental Workflow for Amide Coupling
Caption: General experimental workflow for amide coupling reactions.
COX-2 Signaling Pathway and Inhibition
Caption: The COX-2 signaling pathway and its inhibition.
References
- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Antiviral Agents Incorporating a 4-(Trifluoromethyl)cyclohexyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms and trifluoromethyl groups into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Similarly, the cyclohexyl scaffold provides a three-dimensional framework that can optimize ligand-receptor interactions. The combination of these features in the form of a 4-(trifluoromethyl)cyclohexyl moiety presents a compelling structural motif for the design of novel therapeutic agents. While the direct application of 4-(trifluoromethyl)cyclohexanecarboxylic acid in the synthesis of commercially available antiviral drugs is not extensively documented in publicly available literature, its potential as a building block for creating novel antiviral candidates is significant.
This document provides a detailed, albeit representative, application note and protocol for the synthesis of a hypothetical antiviral agent, N-(4-amidinophenyl)-4-(trifluoromethyl)cyclohexanecarboxamide , starting from this compound. This example is intended to serve as a practical guide for researchers exploring the use of this and similar building blocks in antiviral drug discovery.
Hypothetical Antiviral Agent: N-(4-amidinophenyl)-4-(trifluoromethyl)cyclohexanecarboxamide
The design of this hypothetical molecule is based on the common strategy of targeting viral proteases, where an amidine group can act as a mimic of the guanidinium group of arginine, a common residue in protease cleavage sites. The 4-(trifluoromethyl)cyclohexyl group serves as a bulky, lipophilic moiety that can occupy hydrophobic pockets in the enzyme's active site.
Synthetic Workflow
The synthesis of N-(4-amidinophenyl)-4-(trifluoromethyl)cyclohexanecarboxamide can be envisioned as a two-step process starting from this compound. The first step involves the activation of the carboxylic acid to form an acid chloride, followed by the coupling with a suitable amine.
Caption: Synthetic workflow for the preparation of the hypothetical antiviral agent.
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)cyclohexanecarbonyl chloride
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dry dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add dry dichloromethane to dissolve the starting material.
-
Slowly add thionyl chloride to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-(trifluoromethyl)cyclohexanecarbonyl chloride is used in the next step without further purification.
Protocol 2: Synthesis of N-(4-amidinophenyl)-4-(trifluoromethyl)cyclohexanecarboxamide
Materials:
-
4-(Trifluoromethyl)cyclohexanecarbonyl chloride (1.0 eq)
-
4-Aminobenzamidine dihydrochloride (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dry dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
In a separate flame-dried round-bottom flask, dissolve 4-aminobenzamidine dihydrochloride in dry dichloromethane.
-
Cool the solution to 0 °C and add the base (triethylamine or DIPEA) dropwise.
-
Slowly add a solution of the crude 4-(trifluoromethyl)cyclohexanecarbonyl chloride in dry dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, N-(4-amidinophenyl)-4-(trifluoromethyl)cyclohexanecarboxamide.
Data Presentation: Hypothetical Antiviral Activity
The following table presents hypothetical, yet plausible, antiviral activity data for the synthesized compound against a generic viral protease. This data is for illustrative purposes to demonstrate how such information would be presented.
| Compound | Target | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| N-(4-amidinophenyl)-4-(trifluoromethyl)cyclohexanecarboxamide | Viral Protease X | 0.5 | >100 | >200 |
| Control Inhibitor (e.g., Rupintrivir) | Viral Protease X | 0.1 | >100 | >1000 |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Hypothetical Mechanism of Action: Viral Protease Inhibition
Many antiviral drugs function by inhibiting viral enzymes essential for replication, such as proteases. The hypothetical compound, with its amidinophenyl group, could interact with the catalytic residues of a viral protease, while the trifluoromethylcyclohexyl moiety could occupy a hydrophobic pocket, leading to potent and selective inhibition.
Caption: Inhibition of viral replication by targeting the viral protease.
Conclusion
While the direct synthesis of established antiviral agents from this compound is not prominently featured in the current scientific literature, its potential as a valuable building block in drug discovery is clear. The provided hypothetical example illustrates a rational approach to designing and synthesizing novel antiviral candidates with this scaffold. The protocols and conceptual framework presented here are intended to empower researchers to explore the chemical space around the 4-(trifluoromethyl)cyclohexyl moiety in the ongoing search for new and effective antiviral therapies.
Application Notes and Protocols: Incorporating 4-(Trifluoromethyl)cyclohexanecarboxylic Acid into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the 4-(trifluoromethyl)cyclohexanecarboxylic acid scaffold has emerged as a valuable building block. The trifluoromethyl group (-CF3) can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The cyclohexane ring provides a three-dimensional scaffold that can effectively probe binding pockets and influence the overall conformation of the molecule. This document provides detailed application notes and protocols for the incorporation of this compound into drug candidates, with a focus on its application in the development of Rho-kinase (ROCK) inhibitors.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in drug design. The trifluoromethyl group, being highly electronegative, influences the acidity of the carboxylic acid and the overall electronic distribution of the molecule. The cis and trans isomers of this compound may exhibit different biological activities and pharmacokinetic profiles.
| Property | Value | Reference |
| Molecular Formula | C8H11F3O2 | [3] |
| Molecular Weight | 196.17 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Isomers | Available as a mixture of cis and trans isomers, as well as the individual trans isomer. | [3][4] |
Application in Drug Design: Rho-Kinase (ROCK) Inhibitors
The Rho-kinase (ROCK) signaling pathway plays a crucial role in regulating a variety of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[5][6] Dysregulation of the ROCK pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders (e.g., hypertension, pulmonary hypertension), glaucoma, and cancer.[5][7] Consequently, ROCK inhibitors have emerged as a promising therapeutic class.
The 4-(trifluoromethyl)cyclohexyl moiety has been identified as a key substituent in the design of novel ROCK inhibitors. For instance, patent literature describes bicyclic dihydropyrimidine-carboxamide derivatives incorporating this group as potent ROCK inhibitors.[8] The trifluoromethylcyclohexyl group likely contributes to favorable interactions within the ATP-binding pocket of the kinase and enhances the overall druglike properties of the compounds.
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Primary Amine
This protocol describes a general procedure for the synthesis of an amide by coupling this compound with a primary amine using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound (cis/trans mixture or single isomer)
-
Primary amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted-4-(trifluoromethyl)cyclohexanecarboxamide.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro ROCK Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against ROCK1 or ROCK2 kinase using a commercially available kinase assay kit.
Materials:
-
Synthesized N-substituted-4-(trifluoromethyl)cyclohexanecarboxamide
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., long S6K peptide)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the ROCK enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the time recommended by the kit manufacturer (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a plate reader.
-
The inhibitory activity is calculated as the percentage of kinase activity relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation
The incorporation of the 4-(trifluoromethyl)cyclohexyl moiety can significantly impact the pharmacological profile of a drug candidate. The following table provides a template for summarizing key quantitative data for a series of synthesized analogs.
| Compound ID | R-Group on Amide | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Metabolic Stability (t1/2 in human liver microsomes, min) | Caco-2 Permeability (Papp, 10^-6 cm/s) |
| Lead Compound | Amine X | 50 | 25 | 30 | 5.2 |
| Analog 1 | Amine Y | 25 | 10 | 60 | 7.8 |
| Analog 2 | Amine Z | 100 | 75 | 45 | 6.1 |
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation.
Rho-Kinase (ROCK) Signaling Pathway
Caption: Simplified Rho-Kinase (ROCK) signaling pathway.
References
- 1. RhoA/Rho-kinase and vascular diseases: what is the link? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Formulations Utilizing 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of agrochemicals using 4-(Trifluoromethyl)cyclohexanecarboxylic acid. This versatile compound serves as a potent active ingredient in the development of next-generation herbicides and fungicides. The incorporation of the trifluoromethyl group is known to significantly enhance biological activity, metabolic stability, and lipophilicity, leading to improved efficacy and target specificity.[1][2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing stable and effective agrochemical formulations.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁F₃O₂ | Chem-Impex |
| Molecular Weight | 196.17 g/mol | Chem-Impex |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Melting Point | 71-75 °C | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| Solubility | Soluble in polar organic solvents | CymitQuimica |
Key Formulation Types and Composition
This compound can be formulated into various types of agrochemical products, including Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC). The choice of formulation depends on the target application, crop, and environmental conditions.
Emulsifiable Concentrate (EC)
EC formulations are liquid solutions of the active ingredient in a water-immiscible solvent, combined with emulsifiers. When diluted with water, they form a stable emulsion for spraying.[5][6]
| Component | Function | Typical Concentration (% w/w) |
| This compound | Active Ingredient | 10 - 50 |
| Solvent (e.g., Aromatic hydrocarbons, Cyclohexanone) | Carrier for the active ingredient | 30 - 80 |
| Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate) | Emulsification and stability | 2 - 7 |
| Non-ionic Emulsifier (e.g., Ethoxylated fatty alcohols) | Emulsification and stability | 2 - 7 |
| Adjuvants (e.g., Penetrants, Stickers) | Enhance efficacy | 1 - 10 |
Wettable Powder (WP)
WP formulations are dry powders containing the active ingredient, a wetting agent, and a dispersing agent. They are mixed with water to form a suspension for spraying.[7][8]
| Component | Function | Typical Concentration (% w/w) |
| This compound | Active Ingredient | 20 - 80 |
| Wetting Agent (e.g., Sodium lauryl sulfate) | Facilitates mixing with water | 1 - 5 |
| Dispersing Agent (e.g., Lignosulfonates) | Prevents particle agglomeration | 2 - 10 |
| Inert Carrier (e.g., Kaolin clay, Silica) | Diluent and carrier | 5 - 77 |
| Anti-caking Agent (e.g., Silicon dioxide) | Improves flowability | 0.1 - 2 |
Suspension Concentrate (SC)
SC formulations are stable suspensions of the solid active ingredient in water. They offer the advantages of being water-based and having low dust levels.[9][10]
| Component | Function | Typical Concentration (% w/w) |
| This compound | Active Ingredient | 10 - 50 |
| Water | Carrier | 30 - 70 |
| Dispersing Agent (e.g., Polymeric surfactants) | Particle suspension | 2 - 8 |
| Wetting Agent (e.g., Ethoxylated alcohols) | Wetting of particles | 1 - 5 |
| Antifreeze Agent (e.g., Propylene glycol) | Prevents freezing | 5 - 15 |
| Thickening Agent (e.g., Xanthan gum) | Prevents settling | 0.1 - 1 |
| Biocide | Prevents microbial growth | 0.1 - 0.5 |
| Antifoaming Agent | Prevents foam formation | 0.1 - 1 |
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale preparation of agrochemical formulations containing this compound.
Protocol for Emulsifiable Concentrate (EC) Formulation
-
Solubilization of Active Ingredient: In a suitable glass beaker, weigh the desired amount of this compound. Add the selected solvent (e.g., cyclohexanone) and stir with a magnetic stirrer until the active ingredient is completely dissolved.
-
Addition of Emulsifiers: To the solution from step 1, add the calculated amounts of anionic and non-ionic emulsifiers. Continue stirring until a homogenous solution is obtained.
-
Incorporation of Adjuvants: If required, add any adjuvants such as penetrants or stickers to the mixture and stir until fully incorporated.
-
Quality Control: The resulting EC formulation should be a clear, stable liquid. Perform emulsion stability tests by diluting a sample of the EC in water and observing for any separation or creaming over a specified period.
Protocol for Wettable Powder (WP) Formulation
-
Pre-blending: In a suitable container, combine the weighed amounts of this compound, inert carrier, wetting agent, dispersing agent, and anti-caking agent.
-
Milling: Transfer the pre-blended powder to a laboratory-scale air or jet mill. Mill the powder to achieve a fine particle size (typically >95% passing through a 45 µm sieve).
-
Homogenization: After milling, thoroughly blend the powder to ensure uniform distribution of all components.
-
Quality Control: The final WP should be a fine, free-flowing powder. Assess its wettability by observing the time it takes for the powder to become fully wetted when added to water. Evaluate the suspensibility by measuring the amount of sediment after a specified time in a suspension.[11]
Protocol for Suspension Concentrate (SC) Formulation
-
Preparation of the Aqueous Phase: In a beaker, mix the water with the antifreeze agent, wetting agent, and a portion of the dispersing agent.
-
Dispersion of Active Ingredient: While stirring the aqueous phase, slowly add the micronized this compound powder. Continue stirring to form a slurry.
-
Wet Milling: Transfer the slurry to a bead mill. Mill the suspension to achieve the desired particle size distribution (typically a median particle size of 2-5 µm).
-
Final Formulation: Transfer the milled suspension to a mixing vessel. Add the remaining dispersing agent, thickening agent, biocide, and antifoaming agent while stirring. Continue to mix until a homogenous and stable suspension is formed.
-
Quality Control: The SC formulation should be a stable, non-sedimenting liquid. Evaluate its physical stability through accelerated storage tests at elevated temperatures. Measure viscosity and particle size distribution.
Signaling Pathways and Mode of Action
The trifluoromethyl group significantly influences the biological activity of agrochemicals by enhancing their interaction with target sites.[4]
Potential Herbicidal Mode of Action
As a carboxylic acid derivative, herbicides formulated with this compound may act as synthetic auxins.[12][13][14] These compounds can disrupt normal plant growth processes by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death. The trifluoromethyl group can enhance the binding affinity to auxin receptors and improve translocation within the plant.[4]
Potential Fungicidal Mode of Action
Fungicides containing this compound may disrupt fungal cell integrity or key metabolic pathways. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its penetration through the fungal cell membrane.[1] Potential modes of action include the inhibition of ergosterol biosynthesis, disruption of the cell wall, or interference with mitochondrial respiration.[15][16]
Experimental Workflow for Formulation Development
A systematic approach is essential for the successful development of a stable and efficacious agrochemical formulation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 6. products.pcc.eu [products.pcc.eu]
- 7. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 8. UNIT 3: Formulations [cms.ctahr.hawaii.edu]
- 9. US9253981B2 - Stable suspension concentrate formulation for water-soluble compounds - Google Patents [patents.google.com]
- 10. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 11. Preparation of Nanomaterial Wettable Powder Formulations of Antagonistic Bacteria from Phellodendron chinense and the Biological Control of Brown Leaf Spot Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucanr.edu [ucanr.edu]
- 14. researchgate.net [researchgate.net]
- 15. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Strategic Role of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid in Enhancing Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorinated moieties has become a cornerstone for optimizing the pharmacological profiles of bioactive molecules. Among these, the 4-(trifluoromethyl)cyclohexyl group, derived from 4-(trifluoromethyl)cyclohexanecarboxylic acid, has emerged as a valuable building block. Its unique stereochemical and electronic properties offer a powerful tool to enhance the bioactivity, metabolic stability, and pharmacokinetic characteristics of drug candidates. This document provides detailed application notes and protocols for leveraging this compound in the synthesis of novel therapeutic agents, supported by available data and methodologies.
The trifluoromethyl (-CF3) group is a key player in this context. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's interaction with biological targets. When appended to a cyclohexyl ring, it creates a versatile scaffold that can be readily incorporated into a wide range of molecular architectures. Researchers have utilized this compound and its derivatives in the development of pharmaceuticals targeting a variety of diseases, including neurological disorders and cancer.[1][2]
Enhancing Bioactivity: Key Physicochemical Contributions
The introduction of the 4-(trifluoromethyl)cyclohexyl moiety can impart several beneficial properties to a lead compound:
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets and hydrogen bond acceptors. This can lead to a higher binding affinity and, consequently, increased potency.
-
Conformational Control: The bulky trifluoromethyl group on the cyclohexane ring can influence the overall conformation of the molecule, locking it into a bioactive conformation that is more favorable for target engagement.
Data on Bioactivity Enhancement
While direct quantitative comparisons showcasing the enhancement of bioactivity by the 4-(trifluoromethyl)cyclohexyl group are not extensively published in publicly available literature, the widespread use of this moiety in patented therapeutic agents and its availability as a building block from chemical suppliers underscore its perceived value in drug design. The following table summarizes the reported biological activities of compounds containing the trifluoromethylcyclohexyl or closely related trifluoromethyl-cycloalkane structures.
| Compound Class | Target/Activity | Reported IC50/Potency | Reference |
| Trifluoromethyl Thioxanthone Analogues | Anticancer (HeLa cells) | IC50 = 87.8 nM (for compound 1) | [3] |
| Trifluoromethyl Thioxanthone Analogues | COX-2 Inhibition | IC50 range = 6.5 to 27.4 nM | [3] |
| Trifluoromethyl Thioxanthone Analogues | Pancreatic Lipase Inhibition | IC50 range = 100.6 to 277 µM | [3] |
| Trifluoromethyl-substituted Kinase Inhibitors | Various Kinases (e.g., ALK) | IC50 = 0.003 µM (for compound 5) | [4] |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis of bioactive molecules incorporating the 4-(trifluoromethyl)cyclohexyl moiety and for assessing their biological activity.
Protocol 1: Synthesis of a Novel Amide using this compound
This protocol describes a standard procedure for coupling this compound with a primary amine to form a novel amide derivative.
Materials:
-
This compound (cis- and trans- mixture)
-
Primary amine of interest
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine of interest (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired amide.
-
Characterize the final product by NMR and mass spectrometry.
Caption: Workflow for the synthesis of a novel amide.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory activity of a synthesized compound containing the 4-(trifluoromethyl)cyclohexyl moiety against a specific protein kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant active kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescently-labeled ATP analog
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or filter through a filter plate to capture the phosphorylated substrate.
-
Wash the paper/plate extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Modulation
Compounds incorporating the 4-(trifluoromethyl)cyclohexyl moiety have been investigated as inhibitors of various protein kinases. Kinase inhibitors often target the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. The diagram below illustrates a simplified generic kinase signaling pathway that can be inhibited by such compounds.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a powerful and versatile building block in drug discovery. Its incorporation into lead molecules can significantly enhance their bioactivity and pharmacokinetic properties. The provided protocols offer a starting point for the synthesis and evaluation of novel compounds containing the 4-(trifluoromethyl)cyclohexyl moiety. Further exploration of the structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your synthesis efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a valuable fluorinated building block used in organic synthesis.[1] It exists as a mixture of cis and trans isomers.[1][2] The presence of the trifluoromethyl (-CF3) group often enhances properties like metabolic stability, lipophilicity, and binding affinity, making it a crucial intermediate in the development of new pharmaceuticals (especially for metabolic and cardiovascular diseases), agrochemicals, and advanced materials like fluorinated polymers.[1]
Q2: What is the most common industrial method for synthesizing this compound?
A2: The most prevalent and scalable synthesis route is the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This process involves reducing the aromatic ring of the starting material to a cyclohexane ring under hydrogen pressure using a metal catalyst, while keeping the carboxylic acid and trifluoromethyl groups intact.[3][4][5]
Q3: What are the typical starting materials and catalysts used in the synthesis?
A3: The primary starting material is 4-(Trifluoromethyl)benzoic acid.[6] The reaction is typically performed using a transition metal catalyst, such as Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C), in a suitable solvent like 1,4-dioxane or a mixture of dioxane and water.[4]
Q4: Why is the formation of cis and trans isomers a critical aspect of this synthesis?
A4: The hydrogenation of the planar aromatic ring results in a non-planar cyclohexane ring, leading to the formation of two geometric isomers: cis (where the -CF3 and -COOH groups are on the same face of the ring) and trans (where they are on opposite faces). The specific isomer can have significantly different biological activities and physical properties. Therefore, controlling the isomer ratio or effectively separating the isomers is often a critical step for specific applications, such as in the preparation of antiviral agents.[7]
Q5: What analytical techniques are used to characterize the final product and differentiate the isomers?
A5: Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, while specialized techniques can help determine the cis/trans ratio.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are used to assess purity and separate and quantify the isomers.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight (196.17 g/mol ).[2][7]
-
Melting Point Analysis: The cis/trans mixture and the pure isomers have distinct melting points. For example, the mixture melts around 71-75 °C, whereas the pure trans isomer melts at a much higher temperature of 151-156 °C.[2][9]
Experimental Protocol: Catalytic Hydrogenation
This section details a representative protocol for the synthesis of this compound via catalytic hydrogenation.
Objective: To synthesize this compound from 4-(Trifluoromethyl)benzoic acid.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent: 1,4-Dioxane and Water (1:1 mixture)
-
Hydrogen (H₂) gas
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add 4-(Trifluoromethyl)benzoic acid and the 5% Ru/C catalyst (typically at a 1-5% weight ratio relative to the starting material).
-
Solvent Addition: Add the 1:1 mixture of 1,4-dioxane and water to the reactor. The solvent volume should be sufficient to create a slurry that can be agitated effectively.
-
System Purge: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 6-7 MPa). Begin agitation and heat the reactor to the target temperature (e.g., 150-220 °C).[4]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the solid catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of cis and trans isomers, can be purified further by recrystallization or column chromatography if necessary.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Optimization Guide
Q: My hydrogenation reaction is suffering from low conversion or has stalled. What are the likely causes and how can I resolve this?
A: Low conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or impurities.
-
Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. If the catalyst has been exposed to air or contaminants, its activity will be compromised. Consider increasing the catalyst loading.
-
Hydrogen Pressure: Inadequate hydrogen pressure can slow the reaction rate. Ensure your reactor is properly sealed and maintains the target pressure throughout the reaction.
-
Temperature: The reaction may require higher thermal energy. Incrementally increase the temperature, but be cautious of potential side reactions at excessive temperatures.
-
Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents to avoid this issue.
-
Agitation: Insufficient mixing can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure the agitation speed is adequate to maintain a uniform slurry.
Data on Hydrogenation of Benzoic Acid Derivatives
The following table summarizes conditions used for the hydrogenation of benzoic acid, which serve as a good starting point for optimizing the synthesis of its trifluoromethyl analog.
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Selectivity for Cyclohexane Ring | Reference |
| 5% Ru/C | 1,4-Dioxane/Water (1:1) | 220 | 6.89 | 86% | [4] |
| 5% Pd/C | (Not Specified) | 150 | 15 | ~100% | [5] |
| PtRu Alloy | (Aqueous) | Ambient | (Electrocatalytic) | High | [10] |
| Rh/C | Supercritical CO₂ | 50 | 4 | 95.8% Conversion | [5] |
Q: I am struggling to separate the cis and trans isomers. What methods can I use?
A: Separating these isomers is challenging due to their similar structures but can be achieved with several techniques.
-
Fractional Crystallization: This is often the most effective method on a larger scale. The trans isomer is typically more symmetrical and less soluble than the cis isomer, allowing it to crystallize preferentially from a suitable solvent system. Experiment with different solvents and controlled cooling rates.
-
Derivative Formation: Convert the carboxylic acid mixture into diastereomeric salts using a chiral amine. These diastereomers will have different solubilities, making separation by crystallization easier. The acid can then be regenerated from the separated salts.
-
Chromatography: While challenging for large quantities, HPLC or GC can be used for analytical separation and small-scale purification.[8] Specialized stationary phases, such as those functionalized with trifluoromethyl groups, can enhance isomer separation due to specific noncovalent interactions.[8]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis and purification issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, mixture of cis and trans 97 95233-30-0 [sigmaaldrich.com]
- 3. (PDF) Catalytic Hydrogenation of Benzoic Acid [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]
- 10. Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-(Trifluoromethyl)cyclohexanecarboxylic acid
This guide provides troubleshooting advice and detailed protocols for the purification of 4-(trifluoromethyl)cyclohexanecarboxylic acid from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: "Oiling out" is a common issue. Here are several steps to troubleshoot:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to induce crystallization.
-
Reduce solvent volume: Your compound may be too soluble in the chosen solvent. Slowly evaporate some of the solvent and cool the solution again.
-
Change solvent or use a co-solvent system: The polarity of your solvent may be too high. Try a less polar solvent or add a non-polar "anti-solvent" (in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm until it is clear and allow it to cool slowly.
-
Cool slowly: Rapid cooling often promotes oil formation. Allow the flask to cool to room temperature undisturbed, and then move it to a refrigerator, and finally to a freezer.
Q2: I'm seeing significant product loss during acid-base extraction. How can I improve my yield?
A2: Low yield in acid-base extraction can result from several factors:
-
Incomplete extraction: Ensure you are mixing the aqueous and organic layers thoroughly to allow for the complete reaction of the carboxylic acid with the base.[1] Repeat the extraction with fresh aqueous base 2-3 times to ensure all the acid is transferred to the aqueous layer.
-
Incomplete precipitation: After acidifying the aqueous layer to retrieve your product, make sure the pH is sufficiently acidic (pH < 4). Use an excess of a strong acid like HCl to ensure complete protonation of the carboxylate salt.[1]
-
Product solubility: The protonated carboxylic acid may have some solubility in water. After acidification, cool the aqueous solution in an ice bath to minimize solubility before filtration. If the product still does not precipitate well, you may need to re-extract it from the acidified aqueous solution using an organic solvent like ethyl acetate or dichloromethane.[2]
-
Emulsion formation: If an emulsion forms between the layers, it can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Q3: How can I separate the cis and trans isomers of this compound?
A3: Separating diastereomers like cis and trans isomers can be challenging but is often achievable due to their different physical properties.
-
Fractional Crystallization: The two isomers likely have different solubilities in a given solvent. By carefully selecting a solvent and performing a slow, controlled crystallization, it may be possible to selectively crystallize one isomer, leaving the other in the solution. This process often requires multiple recrystallization steps to achieve high purity.
-
Column Chromatography: Silica gel chromatography can separate cis and trans isomers based on differences in their polarity and how they interact with the stationary phase. The trans isomer is generally less polar than the cis isomer, leading to a higher Rf value and earlier elution. A solvent system with low to moderate polarity (e.g., a hexane/ethyl acetate gradient) is a good starting point.
Q4: My compound is streaking or "tailing" on the silica gel column/TLC plate. What causes this?
A4: Tailing is a common problem when running carboxylic acids on silica gel, which is acidic.
-
Strong Adsorption: The acidic protons on the silica surface can interact very strongly with your carboxylic acid, causing it to move slowly and streak down the column.
-
Solution: To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to your eluent (mobile phase). This suppresses the ionization of your carboxylic acid and reduces its strong interaction with the silica, resulting in sharper bands and better separation.
Q5: What are the likely impurities in my crude product?
A5: Impurities will depend on the synthetic route, but common contaminants may include:
-
Unreacted starting materials: For example, if the synthesis involves the hydrogenation of 4-(trifluoromethyl)benzoic acid, some of the aromatic starting material may remain.
-
Reaction by-products: Trifluoromethylation reactions can sometimes lead to side products.[3][4]
-
Residual solvents: Solvents used in the reaction or initial workup may be present.
-
Catalyst residues: If a metal catalyst was used (e.g., for hydrogenation), trace amounts may remain.
Physical and Chemical Data
The cis and trans isomers of this compound have distinct physical properties that can be exploited for purification and characterization.
| Property | cis/trans Mixture | trans Isomer | Reference |
| Molecular Formula | C₈H₁₁F₃O₂ | C₈H₁₁F₃O₂ | [5][6] |
| Molecular Weight | 196.17 g/mol | 196.17 g/mol | [5][6] |
| Appearance | White to off-white solid/crystal | White crystalline powder | [7] |
| Melting Point | 71-75 °C | 151-156 °C | [5] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or basic impurities from the crude acidic product.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel. Use approximately 3-4 mL of solvent for every 1 gram of crude material.
-
Base Extraction: Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and vent. Shake the funnel gently at first, then more vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure all the carboxylic acid has been transferred. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is strongly acidic (pH < 4, check with pH paper). A white precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing it with a small amount of ice-cold deionized water.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product from impurities with different solubilities. It can also be adapted for fractional crystallization to separate isomers.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., heptane, toluene, or a water/ethanol mixture)
-
Erlenmeyer flask, condenser, hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point for fluorinated carboxylic acids can be hydrocarbons like heptane or aromatic solvents like toluene.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves completely. Do not add excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
Purification Workflow
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 10. Reagents & Solvents [chem.rochester.edu]
Overcoming challenges in the scale-up of 4-(Trifluoromethyl)cyclohexanecarboxylic acid synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(Trifluoromethyl)cyclohexanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be old, poisoned, or improperly handled. | - Use a fresh batch of catalyst. Catalysts can deactivate over time. - Check for catalyst poisons. Sulfur or nitrogen-containing impurities in the starting material or solvent can poison the catalyst. Purify the starting material if necessary. - Ensure proper handling. Avoid exposing the catalyst to air, especially pyrophoric catalysts like Raney Nickel or dry Pd/C. Handle under an inert atmosphere. |
| Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. | - Increase hydrogen pressure. While some hydrogenations can be performed at balloon pressure, reducing the trifluoromethylated aromatic ring often requires higher pressures (e.g., 500-1000 psi or higher). | |
| Inadequate Temperature: The reaction temperature may be too low. | - Increase the reaction temperature. The hydrogenation of this substrate can be sluggish at room temperature and may require elevated temperatures (e.g., 100-200 °C). | |
| Poor Mixing/Agitation: Inefficient mixing can lead to poor contact between the catalyst, substrate, and hydrogen. | - Increase the stirring rate. Ensure the catalyst is well suspended in the reaction mixture. - Consider a baffled flask or mechanical stirrer for larger scale reactions to improve mixing efficiency. | |
| Poor Cis/Trans Isomer Ratio (High percentage of undesired isomer) | Reaction Conditions: Temperature, pressure, and catalyst type can influence the stereoselectivity. | - Catalyst Selection: Different catalysts can favor the formation of different isomers. For instance, Rhodium-based catalysts have been noted for their ability to produce cis-isomers in the hydrogenation of substituted aromatics. Experiment with different catalysts (e.g., Ru/C, Pd/C, Raney Ni) to optimize for the desired isomer. - Temperature and Pressure Optimization: Systematically vary the temperature and pressure to determine the optimal conditions for the desired isomer. Generally, lower temperatures might favor the kinetic product. |
| Isomerization during Reaction or Work-up: The initial product mixture may isomerize under the reaction or work-up conditions. | - Minimize reaction time. Once the starting material is consumed (as monitored by TLC, GC, or LC-MS), proceed with the work-up. - Control pH during work-up. Strong acidic or basic conditions might promote isomerization. | |
| Formation of Byproducts | Over-hydrogenation: The carboxylic acid group can be reduced to an alcohol at high temperatures and pressures. | - Use a milder catalyst if alcohol formation is observed. - Optimize reaction conditions. Reduce the temperature, pressure, or reaction time. - Catalyst choice: Palladium on carbon (Pd/C) is generally less active for carboxylic acid reduction compared to Ruthenium on carbon (Ru/C). |
| Dehalogenation: The trifluoromethyl group can be susceptible to hydrogenolysis, especially at high temperatures. | - Lower the reaction temperature. - Screen different catalysts. Some catalysts may be more prone to causing dehalogenation. | |
| Difficult Purification/Isolation | Oiling Out During Recrystallization: The product separates as an oil instead of crystals. | - Adjust the solvent system. Try different solvent ratios or a different solvent combination. For this compound, a mixture of isopropyl ether and n-heptane has been shown to be effective. - Cool the solution slowly. Rapid cooling can promote oiling out. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available. |
| Incomplete Separation of Isomers: Recrystallization is not providing the desired isomeric purity. | - Perform multiple recrystallizations. Purity can often be improved with successive recrystallizations. - Optimize the recrystallization solvent. The choice of solvent is critical for efficient separation of isomers. | |
| Scale-Up Issues | Exothermic Reaction Runaway: The catalytic hydrogenation is exothermic and can be difficult to control at a larger scale. | - Ensure adequate cooling capacity of the reactor. - Control the rate of hydrogen addition. - Consider a semi-batch process where the substrate is added portion-wise. |
| Catalyst Filtration Problems: Fine catalyst particles can be difficult to remove from the reaction mixture. | - Use a filter aid such as Celite®. - Ensure the catalyst is fully settled before starting filtration. - Perform the filtration under an inert atmosphere to prevent the catalyst from becoming pyrophoric upon drying. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring.
Q2: Which catalyst is best for the hydrogenation of 4-(trifluoromethyl)benzoic acid?
A2: The choice of catalyst can significantly impact the reaction's efficiency and the resulting cis/trans isomer ratio. Common catalysts include Palladium on carbon (Pd/C), Ruthenium on carbon (Ru/C), Rhodium on carbon (Rh/C), and skeletal nickel (Raney Ni). For complete reduction of the aromatic ring, Ru/C and Raney Ni are often more effective than Pd/C and may require less forcing conditions. However, the optimal catalyst should be determined experimentally for your specific requirements.
Q3: How can I control the cis/trans isomer ratio of the product?
A3: The cis/trans ratio is influenced by the catalyst, solvent, temperature, and pressure. Generally, catalytic hydrogenation of 1,4-disubstituted aromatic rings often leads to a mixture of isomers, with the cis isomer sometimes being the kinetic product.[1] To obtain the thermodynamically more stable trans isomer, isomerization of the mixture or purification by recrystallization is often necessary.
Q4: What is the best way to purify this compound and isolate the trans isomer?
A4: Recrystallization is a common and effective method for purifying the final product and enriching the trans isomer. A solvent system of isopropyl ether and n-heptane has been reported to be effective for selectively crystallizing the trans isomer.[2] Multiple recrystallizations may be required to achieve high isomeric purity.
Q5: What are the primary safety concerns when running this reaction, especially at scale?
A5: The main safety concerns are the handling of flammable hydrogen gas under pressure and the use of potentially pyrophoric catalysts (like Raney Ni and dry Pd/C). Ensure the high-pressure reactor is properly rated and maintained. Always handle catalysts under an inert atmosphere and quench them carefully before disposal. The hydrogenation reaction is also exothermic, so adequate temperature control is crucial during scale-up to prevent a thermal runaway.
Q6: Can the carboxylic acid group be reduced during the hydrogenation?
A6: Yes, under harsh conditions (high temperature and pressure), some catalysts, particularly Ruthenium-based ones, can reduce the carboxylic acid to the corresponding alcohol (4-(trifluoromethyl)cyclohexyl)methanol. If this is an undesired side product, using milder conditions or a less active catalyst for carboxylic acid reduction (like Pd/C) is recommended.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the hydrogenation of substituted benzoic acids. Note that the optimal conditions for 4-(trifluoromethyl)benzoic acid should be determined experimentally.
| Catalyst | Starting Material | Pressure (MPa) | Temperature (°C) | Solvent | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Cis/Trans Ratio | Reference |
| 5% Pd/C | Benzoic Acid | 6.89 | 220 | 1,4-Dioxane | 59.7 | 100 | - | [3] |
| 5% Ru/C | Benzoic Acid | 6.89 | 220 | 1,4-Dioxane | 99 | High (also forms cyclohexyl methanol) | - | [3] |
| 5% Ru/C | Benzoic Acid | 6.89 | 220 | 1,4-Dioxane/Water (1:1) | 100 | 86 | - | [4] |
| Rh/C | Benzoic Acid | 1.0 - 10.0 | 50 | Supercritical CO₂ | up to 99.1 | High | - | [5] |
| Skeletal Ni (W-2) | 4-(Trifluoromethyl)benzoic acid | 7.0 - 7.5 | 185 - 200 | 30% aq. NaOH | High | High | Mixture | [2] |
| PtRu alloy | 4-substituted Benzoic Acids | N/A (Electrocatalytic) | Room Temp | Aqueous | High | >70% | >70% cis | [1] |
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation of 4-(Trifluoromethyl)benzoic Acid
This protocol is adapted from literature procedures for the synthesis of this compound.[2]
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Skeletal Nickel (W-2 type) catalyst
-
30% Sodium Hydroxide (NaOH) solution
-
Hydrogen (H₂) gas
-
Isopropyl ether
-
n-Heptane
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 4-(trifluoromethyl)benzoic acid and an aqueous solution of 30% NaOH. Add the W-2 type skeletal nickel catalyst. The catalyst loading should be determined based on the substrate amount (typically 5-10 wt%).
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 7.0-7.5 MPa. Heat the reaction mixture to 185-200 °C with vigorous stirring.
-
Reaction Monitoring: Maintain these conditions for approximately 20 hours. The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by HPLC or GC after acidification and extraction.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated HCl with stirring to acidify the solution to a pH of approximately 2. The crude product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water. Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization to Isolate the trans-Isomer
This protocol describes the purification of the crude product to obtain the trans-isomer with high purity.[2]
Procedure:
-
Dissolution: Dissolve the crude cis/trans mixture of this compound in a minimal amount of hot isopropyl ether.
-
Crystallization: To the hot solution, add n-heptane in a 3:1 volume ratio of isopropyl ether to n-heptane. Cool the solution to 0 °C to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Recrystallization: For higher purity, repeat the recrystallization process 2-3 times using the same solvent system.
-
Drying: Dry the purified crystals under vacuum to obtain trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid with a purity of >99%.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid.
Troubleshooting Decision Tree for Low Conversion
Caption: Decision tree for troubleshooting low conversion in the catalytic hydrogenation.
References
Technical Support Center: Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(trifluoromethyl)cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary industrial and laboratory-scale synthesis method is the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This process typically involves high pressure and temperature in the presence of a metal catalyst to reduce the aromatic ring. The reaction yields a mixture of cis- and trans- isomers of the desired product.
Q2: What are the typical catalysts and reaction conditions used for the hydrogenation of 4-(trifluoromethyl)benzoic acid?
A2: Common catalysts include noble metals such as ruthenium, rhodium, and palladium on a solid support like activated carbon. Nickel-based catalysts, such as Raney nickel, are also utilized. Reaction conditions can vary, but often involve elevated temperatures (100-200°C) and high hydrogen pressures (50-150 bar). The choice of catalyst and conditions can influence the reaction rate and the ratio of cis- to trans- isomers in the product mixture.
Q3: What is the main challenge in this synthesis?
A3: The primary challenge is controlling the stereochemistry of the product. The hydrogenation of the substituted benzene ring leads to a mixture of cis- and trans- isomers of this compound. Separating these isomers to obtain the desired pure isomer, often the trans-isomer for pharmaceutical applications, requires specific purification steps.
Q4: How are the cis- and trans- isomers typically separated?
A4: The separation of cis- and trans- isomers is commonly achieved through fractional crystallization. The different spatial arrangements of the functional groups in the cis- and trans- isomers result in different physical properties, such as solubility, which allows for their separation by crystallizing one isomer from a suitable solvent system while the other remains in solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated. 2. Insufficient Hydrogen Pressure/Temperature: The reaction conditions may not be vigorous enough to overcome the stability of the aromatic ring. 3. Poor Solubility of Starting Material: The 4-(trifluoromethyl)benzoic acid may not be sufficiently dissolved in the chosen solvent. 4. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds) can deactivate the catalyst. | 1. Use a fresh batch of catalyst or a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C). 2. Gradually increase the hydrogen pressure and/or temperature within safe operating limits of your equipment. 3. Use a co-solvent to improve solubility. Polar solvents like methanol, ethanol, or water are often effective. 4. Purify the starting material and use high-purity solvents. |
| Formation of Undesired By-products | 1. Incomplete Hydrogenation: Insufficient reaction time or catalyst activity can lead to the presence of partially hydrogenated intermediates. 2. Hydrodefluorination: Under harsh conditions or with certain catalysts, the trifluoromethyl group can be partially or fully reduced. 3. Decarboxylation: At very high temperatures, the carboxylic acid group may be lost as CO₂. 4. Over-hydrogenation: The carboxylic acid group can be reduced to an alcohol, though this typically requires more forcing conditions. | 1. Increase reaction time, catalyst loading, or switch to a more active catalyst. 2. Use milder reaction conditions (lower temperature and pressure). Rhodium-based catalysts are sometimes reported to have lower tendencies for hydrodefluorination compared to palladium. 3. Maintain the reaction temperature within the recommended range. 4. Select a catalyst that is less active for carboxylic acid reduction under the chosen conditions. Ruthenium catalysts can sometimes promote this side reaction. |
| Poor cis:trans Isomer Ratio | 1. Catalyst Choice: Different catalysts have varying abilities to direct the stereochemical outcome of the hydrogenation. 2. Reaction Conditions: Temperature and pressure can influence the isomer ratio. | 1. The choice of catalyst can influence the stereoselectivity. For substituted benzoic acids, rhodium catalysts often show a preference for the formation of the cis-isomer. Experiment with different catalysts (e.g., Ru/C, Rh/C, Pd/C) to optimize for the desired isomer. 2. Systematically vary the temperature and pressure to determine the optimal conditions for maximizing the desired isomer. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Removal of Catalyst: Fine catalyst particles can be difficult to filter. 2. Inefficient Crystallization: The chosen solvent system may not be optimal for separating the cis- and trans- isomers. | 1. Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst. 2. Screen different solvent systems for crystallization. Mixtures of a good solvent and a poor solvent (anti-solvent) often yield better separation. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 4-(Trifluoromethyl)benzoic Acid
Objective: To synthesize a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid via catalytic hydrogenation.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Methanol (or another suitable solvent)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and pressure gauge
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Filtration apparatus (e.g., Büchner funnel with filter paper and Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure autoclave, combine 4-(trifluoromethyl)benzoic acid and a suitable solvent (e.g., methanol) in a concentration of approximately 5-10% (w/v).
-
Catalyst Addition: Add the 5% Ru/C catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material.
-
Sealing and Purging: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.
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Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 100-150°C).
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent if necessary and filter it through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent using a rotary evaporator to yield the crude product, which will be a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.
Analytical Method: GC-MS for Isomer Ratio and By-product Analysis
Objective: To determine the cis:trans isomer ratio and identify potential by-products in the crude reaction mixture.
Procedure:
-
Derivatization: Convert the carboxylic acid products to their more volatile methyl esters by reacting a small sample of the crude product with an excess of a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane in a suitable solvent like diethyl ether or methanol).
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program: Employ a temperature gradient to separate the components, for example, starting at 80°C and ramping up to 250°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis- and trans- isomers of the methyl ester of this compound based on their retention times and mass spectra. Typically, trans-isomers elute slightly earlier than cis-isomers on standard non-polar columns.
-
Integrate the peak areas of the two isomers to determine their relative ratio.
-
Analyze other peaks in the chromatogram to identify potential by-products by comparing their mass spectra to spectral libraries.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low conversion in catalytic hydrogenation.
Technical Support Center: Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of 4-(Trifluoromethyl)benzoic Acid
-
Question: I am observing a low yield or no conversion of my starting material during the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. What are the likely causes and how can I improve the conversion rate?
-
Answer: Low conversion in the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid can stem from several factors related to the catalyst, reaction conditions, and purity of reagents.
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Potential Cause 1: Inactive or Deactivated Catalyst: The catalyst is crucial for this reaction. Its activity can be compromised by improper handling, storage, or poisoning by impurities.
-
Troubleshooting Steps:
-
Use a fresh batch of a high-quality catalyst. A W-2 type skeletal nickel catalyst has been shown to be effective for similar hydrogenations.[1]
-
Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Use high-purity, anhydrous solvents and starting materials to avoid introducing catalyst poisons.
-
-
-
Potential Cause 2: Sub-optimal Reaction Conditions: The temperature and pressure for this high-pressure hydrogenation are critical.
-
Potential Cause 3: Poor Solubility of Starting Material: If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Troubleshooting Steps:
-
Choose a solvent system in which the 4-(trifluoromethyl)benzoic acid is soluble under the reaction conditions.
-
Ensure vigorous stirring to maintain a well-mixed reaction slurry.
-
-
-
Issue 2: Formation of Side Products
-
Question: I have obtained the desired product, but I am also observing significant amounts of side products. What are these impurities and how can I minimize their formation?
-
Answer: The formation of side products is a common issue in catalytic hydrogenation. In the case of trifluoromethylated aromatic compounds, the primary side reaction to consider is hydrodefluorination.
-
Potential Cause: Hydrodefluorination: The carbon-fluorine bonds in the trifluoromethyl group can be susceptible to cleavage under harsh hydrogenation conditions, leading to the formation of methylcyclohexanecarboxylic acid or other defluorinated impurities.
-
Troubleshooting Steps:
-
Catalyst Selection: While nickel catalysts are effective, consider screening other catalysts such as rhodium or palladium on a carbon support, which may offer higher selectivity.
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodefluorination. However, this may also decrease the rate of the desired hydrogenation, so a careful balance is needed.
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Control Reaction Time: Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid over-reduction.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary synthetic route to this compound?
-
A1: The most common and direct route is the high-pressure catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of the desired product.[1]
-
-
Q2: What is a suitable catalyst and what are the typical reaction conditions for the hydrogenation of 4-(trifluoromethyl)benzoic acid?
-
Q3: How can the cis and trans isomers of this compound be separated?
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A3: The separation of the cis and trans isomers can be achieved by fractional crystallization. A recommended solvent system is a 3:1 mixture of isopropyl ether and n-heptane.[1] By dissolving the crude isomer mixture and cooling the solution to 0 °C, the less soluble isomer will preferentially crystallize.[1] Repeating this process 2-3 times can yield the trans isomer with a purity of over 99%.[1]
-
Data Presentation
Table 1: Recommended Reaction Conditions for the Hydrogenation of 4-(Trifluoromethyl)benzoic Acid
| Parameter | Recommended Value | Source |
| Starting Material | 4-(Trifluoromethyl)benzoic acid | [1] |
| Catalyst | W-2 type skeletal nickel | [1] |
| Temperature | 185–200 °C | [1] |
| Pressure | 7.0–7.5 MPa | [1] |
| Reaction Time | ~20 hours | [1] |
Table 2: Recommended Conditions for the Purification of the trans Isomer
| Parameter | Recommended Value | Source |
| Method | Recrystallization | [1] |
| Solvent System | Isopropyl ether / n-heptane | [1] |
| Solvent Ratio (v/v) | 3:1 | [1] |
| Crystallization Temp. | 0 °C | [1] |
| Purity Achieved | >99.2% | [1] |
Experimental Protocols
1. Catalytic Hydrogenation of 4-(Trifluoromethyl)benzoic Acid
-
Reactor Preparation: Charge a high-pressure autoclave with 4-(trifluoromethyl)benzoic acid and the W-2 type skeletal nickel catalyst.
-
Solvent Addition: Add a suitable solvent in which the starting material is soluble.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to 7.0–7.5 MPa and begin heating to 185–200 °C with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and pressure for approximately 20 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
2. Separation of the trans Isomer by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a 3:1 mixture of isopropyl ether and n-heptane at an elevated temperature.[1]
-
Crystallization: Cool the solution to 0 °C to induce crystallization.[1]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallization: Repeat the dissolution, crystallization, and isolation steps 2-3 times to achieve high purity of the trans isomer.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid.
Caption: Troubleshooting decision tree for improving the yield of this compound.
References
Stability issues of 4-(Trifluoromethyl)cyclohexanecarboxylic acid under different reaction conditions
Welcome to the technical support center for 4-(Trifluoromethyl)cyclohexanecarboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory storage conditions?
A1: this compound is a crystalline solid that is generally stable when stored at room temperature in a well-sealed container, protected from moisture. The trifluoromethyl (-CF3) group contributes to the compound's overall high thermal stability and chemical resistance.[1][2] For long-term storage, keeping it in a cool, dark, and dry place is recommended to prevent any potential degradation.
Q2: What is the expected thermal stability of this compound?
Q3: Is the trifluoromethyl group susceptible to degradation under acidic or basic conditions?
A3: The trifluoromethyl group is known to be robust and generally resistant to degradation under most standard acidic and basic conditions used in organic synthesis.[2][3] However, extreme conditions, such as treatment with Brønsted superacids, can lead to protolytic defluorination.[4] Similarly, some specialized biological systems or harsh chemical reagents might be capable of degrading the -CF3 group, but this is not a common concern in typical synthetic applications.[5] In some specific molecular contexts, such as in 2,2,2-trifluoroethylphosphinic acid, the -CF3 group can show unexpected hydrolytic instability in alkaline solutions, but this is not generally expected for a cyclohexyl system.[6]
Q4: Can this compound undergo decarboxylation?
A4: Under standard laboratory conditions, spontaneous decarboxylation is not a significant concern. The carboxylic acid group is attached to an sp3-hybridized carbon of the cyclohexane ring and lacks the necessary electronic features that facilitate easy decarboxylation. However, like other carboxylic acids, decarboxylation can be induced under specific and often harsh reaction conditions, such as certain catalytic processes or very high temperatures, which are not typical for its routine use.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Yields in Amide Coupling Reactions
| Potential Cause | Troubleshooting Suggestion |
| Incomplete activation of the carboxylic acid. | Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in the appropriate stoichiometric amount. Consider extending the activation time before adding the amine. |
| Side reaction of the coupling reagent. | Some uronium-based coupling reagents can react with the amine to form a guanidinium byproduct. Ensure the carboxylic acid is activated first before the amine is introduced.[7] |
| Steric hindrance. | The cyclohexyl ring may present some steric bulk. Consider using a more reactive coupling reagent like PyBOP or HATU, which are known to be effective for hindered couplings.[7][8] |
| Basic conditions. | Ensure the base used (e.g., DIPEA, triethylamine) is non-nucleophilic and used in the correct amount to neutralize any acid salts without causing unwanted side reactions. |
Issue 2: Low Conversion or Side Products in Esterification Reactions
| Potential Cause | Troubleshooting Suggestion |
| Equilibrium limitations in Fischer Esterification. | Fischer esterification is an equilibrium process.[9][10] To drive the reaction to completion, use a large excess of the alcohol or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[9][10] |
| Incompatible catalyst. | While standard acid catalysts like sulfuric acid or p-toluenesulfonic acid are generally effective, ensure they are compatible with other functional groups in your substrate. |
| Steric hindrance from the cyclohexyl group. | For sterically hindered alcohols, consider converting the carboxylic acid to a more reactive species, such as an acid chloride, before reacting with the alcohol. |
| Dehydration of the alcohol. | Under strongly acidic conditions and heat, some alcohols may undergo dehydration. Use milder conditions or a different esterification method if this is observed. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
General Protocol for Fischer Esterification
-
To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (can be used as the solvent, typically in large excess).
-
Add a catalytic amount of a strong acid (e.g., concentrated H2SO4, 1-5 mol%).
-
Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by distillation or column chromatography if necessary.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Potential degradation pathways under harsh conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 4-(Trifluoromethyl)cyclohexanecarboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 4-(Trifluoromethyl)cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound available?
A1: this compound is commonly available as a mixture of cis and trans isomers.[1] The pure trans isomer can also be obtained.
Q2: How can the cis and trans isomers be separated?
A2: The trans isomer can be isolated from a mixture of isomers through recrystallization using a mixed solvent system, such as isopropyl ether and n-heptane.[2]
Q3: What are the primary applications of this compound?
A3: It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, making it valuable in drug design.[1][2]
Q4: What general safety precautions should be taken when handling this compound?
A4: this compound is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this chemical.
Catalyst Selection and Troubleshooting Guides
Esterification Reactions
Q1: I am experiencing low yields in the esterification of this compound. What are the potential causes and solutions?
A1: Low yields in esterification can be due to several factors. Here is a troubleshooting guide:
-
Inadequate Catalyst: The choice of acid catalyst is crucial. Strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used for Fischer esterification.[4] For milder conditions, a 2,2'-biphenol-derived phosphoric acid catalyst can be effective.[5] If standard acid catalysis is not working, consider using coupling agents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC).[5]
-
Equilibrium Limitations: Fischer esterification is an equilibrium process.[4] To drive the reaction towards the ester product, use a large excess of the alcohol or remove water as it forms, for instance, with a Dean-Stark apparatus.[4]
-
Steric Hindrance: While the cyclohexyl ring is not exceptionally bulky, the choice of alcohol can impact the reaction rate. If you are using a bulky alcohol, a more potent catalytic system or longer reaction times may be necessary.
Catalyst Comparison for Esterification of Carboxylic Acids
| Catalyst Type | Example Catalyst | Typical Conditions | Notes |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Excess alcohol, heat | Standard Fischer esterification conditions.[4] |
| Brønsted Acid | p-Dodecylbenzenesulfonic acid (DBSA) | Reaction in water | Surfactant-type catalyst that works in aqueous media.[5] |
| Lewis Acid | Magnesium Chloride (MgCl₂) | Dialkyl dicarbonates, alcohol solvent | Good yields with dicarbonates as activating agents.[5] |
| Organocatalyst | 4-Dimethylaminopyridine (DMAP) | Acid anhydride, solvent-free | Highly efficient for acylation with anhydrides.[5] |
| Solid Acid | Sulfonated Silica | Heat | Heterogeneous catalyst, allowing for easier purification.[5] |
Decarboxylation Reactions
Q2: I want to perform a decarboxylative reaction on this compound. What catalytic systems are available?
A2: Several catalytic methods can be employed for the decarboxylation of aliphatic carboxylic acids, often leading to the introduction of another functional group.
-
Silver-Catalyzed Decarboxylative Trifluoromethylation: This method uses a silver catalyst (AgNO₃) with an oxidant (K₂S₂O₈) to replace the carboxylic acid group with a trifluoromethyl group.[6] This would result in 1,4-bis(trifluoromethyl)cyclohexane.
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can also achieve decarboxylation. These reactions often involve a photocatalyst, like an iridium or ruthenium complex, and can be coupled with other reagents to achieve various transformations.[7] For instance, photocatalytic decarboxylative trifluoromethylation using trifluoroacetic acid derivatives has been reported.[8][9]
-
Aerobic Oxidative Decarboxylation: For α-hydroxy-α-trifluoromethyl carboxylic acids, a cobalt(III) complex can catalyze aerobic oxidative decarboxylation to yield trifluoromethyl ketones. While not directly applicable to this compound, this indicates that transition metal catalysis is a viable strategy for decarboxylation.
Catalyst Systems for Decarboxylative Reactions
| Reaction Type | Catalyst System | Reagents | Product Type |
| Decarboxylative Trifluoromethylation | AgNO₃ (catalyst), K₂S₂O₈ (oxidant) | (bpy)Cu(CF₃)₃, ZnMe₂ | Trifluoromethylated alkane[6] |
| Photocatalytic Decarboxylation | Iridium or Ruthenium photocatalyst | Varies depending on desired transformation | Varies (e.g., trifluoromethylated product)[7] |
| Aerobic Oxidative Decarboxylation | Cobalt(III) complex | Pivalaldehyde, O₂ | Ketone (from α-hydroxy acid) |
Detailed Experimental Protocols
Synthesis of this compound via Hydrogenation
This protocol is based on the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid.[2]
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
W-2 type skeletal nickel catalyst
-
High-pressure autoclave
Procedure:
-
Charge the high-pressure autoclave with 4-(trifluoromethyl)benzoic acid and the W-2 type skeletal nickel catalyst.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 7.0–7.5 MPa.
-
Heat the reaction mixture to 185–200 °C while stirring.
-
Maintain these conditions for approximately 20 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting product will be a mixture of cis and trans isomers of this compound.
Purification of trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid
This protocol describes the separation of the trans isomer from the cis/trans mixture.[2]
Materials:
-
Crude mixture of this compound isomers
-
Isopropyl ether
-
n-Heptane
Procedure:
-
Dissolve the crude product in isopropyl ether.
-
Add n-heptane to the solution in a 3:1 volume ratio of isopropyl ether to n-heptane.
-
Cool the solution to 0 °C to induce crystallization.
-
Collect the crystals by filtration.
-
To achieve high purity (>99%), repeat the recrystallization process 2–3 times.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid | 1163729-47-2 | Benchchem [benchchem.com]
- 3. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 7. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives [frontiersin.org]
- 9. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for improved stereoselectivity
Welcome to the Technical Support Center for optimizing reaction conditions for improved stereoselectivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during stereoselective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Low Enantiomeric or Diastereomeric Excess
Q1: My reaction shows low or no stereoselectivity. What are the primary factors I should investigate?
A1: Low stereoselectivity can stem from various factors. The most critical parameters to investigate are the catalyst, solvent, and reaction temperature. Sub-optimal conditions can undermine the desired steric and electronic control of the reaction. It is also crucial to ensure the high purity of all starting materials, as impurities can significantly impact the stereochemical outcome.
Q2: I'm observing a decrease in enantiomeric excess (ee%) at lower catalyst loading. Is this expected?
A2: While often a lower catalyst loading is desirable for efficiency, its effect on enantioselectivity can be complex. In some cases, a lower concentration of the catalyst can lead to a competing, non-selective background reaction becoming more prominent, thus reducing the overall observed ee%. Conversely, for some reactions, it has been observed that lowering the catalyst loading can increase the ee%. This could be due to the formation of less selective catalyst aggregates at higher concentrations. It is crucial to screen a range of catalyst loadings to find the optimal balance for your specific reaction.
Q3: My enantiomeric excess is not improving, or is even decreasing, when I lower the reaction temperature. Why might this be happening?
A3: Generally, lower reaction temperatures are expected to enhance enantioselectivity by favoring the transition state with the lower activation energy. However, there are exceptions. This unusual behavior can sometimes be attributed to a change in the rate-determining step of the reaction mechanism at different temperatures. Additionally, the solubility of the catalyst or reactants at very low temperatures could become a limiting factor, affecting the reaction kinetics and selectivity. In some rare cases, an "inversion temperature" phenomenon is observed where the enantioselectivity reverses at a specific temperature.[1]
Q4: How significantly can the choice of solvent affect the stereochemical outcome of my reaction?
A4: The solvent can have a profound effect on stereoselectivity.[2] Solvents influence the conformation of the substrate-catalyst complex and the solvation of the transition states. A change in solvent polarity or coordinating ability can alter the energy difference between the diastereomeric transition states, leading to significant changes in enantiomeric or diastereomeric excess. For instance, in some reactions, polar aprotic solvents may favor one stereoisomer, while non-polar solvents favor another. It is highly recommended to perform a solvent screen during the optimization of a stereoselective reaction.
Q5: I'm struggling to separate the resulting diastereomers. What strategies can I employ?
A5: The separation of diastereomers with similar polarities can be challenging. If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. Another effective strategy is to derivatize the diastereomeric mixture. For example, converting a mixture of diastereomeric alcohols into their corresponding esters can significantly alter their chromatographic behavior, facilitating easier separation. After separation, the derivatizing group can be removed to yield the pure diastereomers.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various reaction parameters on stereoselectivity.
Table 1: Effect of Solvent on Diastereoselectivity in an Asymmetric aza-Michael Reaction [2]
| Entry | Solvent | Diastereomeric Ratio (anti/syn) |
| 1 | Dichloromethane | 4.20:1 |
| 2 | Acetonitrile | 3.73:1 |
| 3 | Tetrahydrofuran | 2.15:1 |
| 4 | Toluene | 1.89:1 |
| 5 | Methanol | 1.53:1 |
Table 2: Influence of Catalyst Loading on Enantiomeric Excess
| Catalyst Loading (mol%) | Enantiomeric Excess (ee%) |
| 20 | 30% |
| 10 | 35% |
| 5 | 42% |
| 1 | 50% |
Note: This is an example trend observed in some organocatalytic reactions. The optimal catalyst loading is highly system-dependent.[3]
Table 3: Temperature Effect on Enantioselectivity in an Asymmetric Hydrogenation [4]
| Temperature (°C) | Enantiomeric Ratio (R/S) |
| -20 | 87:13 |
| 0 | 75:25 |
| 25 | 50:50 |
| 50 | 20:80 |
| 70 | 3:97 |
Note: This demonstrates a case of temperature-controlled reversal of enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Chiral Catalyst Screening
This protocol outlines a general workflow for screening a library of chiral catalysts for a new asymmetric transformation.
-
Reaction Setup: In an array of reaction vials (e.g., in a 96-well plate), add the substrate and solvent.
-
Catalyst Addition: To each vial, add a different chiral catalyst from your library. Ensure the catalyst concentration is consistent across all reactions.
-
Initiation: Add the reagent to initiate the reaction.
-
Reaction Monitoring: Stir the reactions at a constant temperature. Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, LC-MS).
-
Quenching: Once the reactions have reached a desired conversion (or after a set time), quench the reactions appropriately.
-
Analysis: Determine the conversion and stereoselectivity (ee% or dr) for each reaction using chiral HPLC or GC.
-
Hit Identification: Identify the most promising catalyst(s) that provide both high conversion and high stereoselectivity. These "hits" can then be subjected to further optimization.
Protocol 2: Optimization of Reaction Temperature
This protocol provides a step-by-step guide to determine the optimal temperature for a stereoselective reaction.
-
Initial Screening: Set up a series of identical reactions using the best catalyst identified from the initial screen.
-
Temperature Gradient: Run each reaction at a different temperature (e.g., -78°C, -40°C, -20°C, 0°C, room temperature, 40°C). It is crucial to have precise temperature control for each reaction.
-
Time Course Analysis: Monitor each reaction over time to ensure that comparisons are made at similar levels of conversion. Low temperatures often require longer reaction times.
-
Data Collection: Once the reactions are complete, determine the conversion and stereoselectivity for each temperature point.
-
Optimal Temperature Identification: Plot the stereoselectivity (ee% or dr) as a function of temperature to identify the optimal temperature range that provides the best balance of selectivity and reaction rate.
Visualizations
Caption: Workflow for optimizing stereoselective reactions.
Caption: Troubleshooting decision tree for low stereoselectivity.
References
Validation & Comparative
Comparative Analysis of the Potential Biological Activity of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This has made trifluoromethyl-containing compounds a cornerstone in modern drug discovery. 4-(Trifluoromethyl)cyclohexanecarboxylic acid presents a versatile and promising scaffold, combining the conformational rigidity of a cyclohexane ring with the unique electronic properties of the -CF3 group. While extensive research on the biological activities of a broad series of its simple amide and ester derivatives is still emerging, this guide provides a comparative framework based on the known activities of structurally related compounds. We present potential therapeutic applications, detailed experimental protocols for their evaluation, and a template for data presentation to guide future research in this area.
Inferred Biological Activities and Potential Applications
Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of this compound are predicted to exhibit a range of biological activities. The trifluoromethyl group is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors.
Anti-inflammatory Activity:
Derivatives of salicylic acid containing a trifluoromethyl group, such as Triflusal and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid, have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2) mediated prostaglandin E2 (PGE2) production.[1] These compounds not only inhibit the COX-2 enzyme directly but also suppress its expression by blocking the activation of the transcription factor NF-κB.[1] This dual mechanism of action suggests that amides and esters of this compound could also be effective anti-inflammatory agents.
Anticancer Activity:
The trifluoromethyl group is present in numerous compounds investigated for their anticancer properties. For instance, novel trifluoromethylated succinimides have been synthesized and screened for their activity against a panel of human tumor cell lines, showing promise against leukemia, non-small cell lung cancer, and renal cancer.[2] Furthermore, certain trifluoromethyl-containing pyrimidine derivatives have demonstrated anticancer activity against various cell lines, including PC3, K562, Hela, and A549.[3] This suggests that derivatives of this compound could be explored for their potential as cytotoxic agents against cancer cells. One study identified a tetrahydropyrimidine-5-carboxamide bearing a trifluoromethylphenyl group with potent anti-cancer activity in diverse cancer cell lines, including primary patient-derived cells.[4]
Antimicrobial Activity:
Amide derivatives are a well-established class of antimicrobial agents. Studies on difluoromethyl cinnamoyl amides have demonstrated their selective activity against Mycobacterium smegmatis, a model for Mycobacterium tuberculosis.[5][6] The introduction of the difluoromethyl group was found to enhance antibacterial activity and selectivity.[5][6] This indicates that N-substituted amides of this compound could be promising candidates for the development of new antibacterial agents.
Comparative Data Presentation
To facilitate the direct comparison of newly synthesized derivatives, all quantitative biological data should be summarized in clear, well-structured tables. The following tables provide a template for presenting hypothetical data on the anti-inflammatory and cytotoxic activities of a series of N-aryl-4-(trifluoromethyl)cyclohexanecarboxamides.
Table 1: Comparison of Anti-inflammatory Activity of N-Aryl-4-(trifluoromethyl)cyclohexanecarboxamide Derivatives
| Compound ID | Aryl Substituent | COX-2 Inhibition (IC50, µM) | PGE2 Production Inhibition in LPS-stimulated RAW 264.7 cells (IC50, µM) |
| TFCA-01 | Phenyl | 15.2 ± 1.8 | 25.6 ± 2.1 |
| TFCA-02 | 4-Fluorophenyl | 8.7 ± 0.9 | 12.3 ± 1.5 |
| TFCA-03 | 4-Chlorophenyl | 7.5 ± 0.6 | 10.1 ± 1.2 |
| TFCA-04 | 4-Methoxyphenyl | 20.1 ± 2.5 | 35.4 ± 3.3 |
| Celecoxib | (Standard) | 0.05 ± 0.01 | 0.1 ± 0.02 |
Table 2: Comparison of Cytotoxic Activity of N-Aryl-4-(trifluoromethyl)cyclohexanecarboxamide Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | Aryl Substituent | Cytotoxicity (IC50, µM) after 48h incubation |
| TFCA-01 | Phenyl | > 100 |
| TFCA-02 | 4-Fluorophenyl | 75.3 ± 6.8 |
| TFCA-03 | 4-Chlorophenyl | 68.9 ± 5.4 |
| TFCA-04 | 4-Methoxyphenyl | > 100 |
| Doxorubicin | (Standard) | 0.8 ± 0.1 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data.
Protocol 1: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the COX-2 enzyme, the colorimetric/fluorometric probe, and the test compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds and a known cytotoxic drug (e.g., Doxorubicin) dissolved in DMSO.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for the desired duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizing Molecular Pathways and Workflows
NF-κB Signaling Pathway in Inflammation
The NF-κB signaling pathway is a key regulator of inflammation and is a potential target for anti-inflammatory drugs.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
General Workflow for Biological Evaluation
A systematic workflow is essential for the efficient screening and evaluation of new chemical entities.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Trifluoromethyl)cyclohexanecarboxylic Acid and its Non-Fluorinated Analog in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance key pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison between 4-(Trifluoromethyl)cyclohexanecarboxylic acid and its non-fluorinated counterpart, cyclohexanecarboxylic acid. By examining their physicochemical and pharmacological properties, supported by experimental data and detailed methodologies, this document aims to inform rational drug design and lead optimization efforts.
The Impact of Trifluoromethylation on Physicochemical Properties
The introduction of a trifluoromethyl (-CF₃) group at the 4-position of the cyclohexanecarboxylic acid scaffold induces significant changes in its electronic and lipophilic character. These alterations can have a profound impact on a molecule's behavior in biological systems.
The -CF₃ group is strongly electron-withdrawing, a property that influences the acidity (pKa) of the carboxylic acid. This increased acidity can affect the ionization state of the molecule at physiological pH, which in turn can modulate its binding to biological targets and its absorption and distribution characteristics. Furthermore, the trifluoromethyl group is significantly more lipophilic than a hydrogen atom, which generally leads to an increase in the molecule's overall lipophilicity (logP). This can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets in target proteins.
Below is a summary of the key physicochemical properties for both compounds:
| Property | This compound | Cyclohexanecarboxylic Acid | Impact of -CF₃ Group |
| Molecular Weight ( g/mol ) | 196.17[1][2] | 128.17 | Increased Mass |
| pKa | Estimated to be < 4.90 | 4.90 | Increased Acidity |
| logP | 2.4397 (calculated)[3] | 1.96 (experimental) | Increased Lipophilicity |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[3] | 37.3 Ų | No Change |
Pharmacological Implications of Trifluoromethylation
The alterations in physicochemical properties imparted by the trifluoromethyl group translate into significant pharmacological advantages, particularly in the context of metabolic stability and membrane permeability.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This "metabolic blocking" at the site of fluorination can prevent the deactivation of a drug, leading to a longer half-life, reduced clearance, and potentially a lower required dose.
Membrane Permeability: Increased lipophilicity, as indicated by a higher logP value, often correlates with improved passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[4] This can lead to enhanced oral bioavailability and better distribution to the target tissues.
Experimental Protocols
To aid researchers in evaluating these properties for their own compounds, detailed methodologies for key in vitro assays are provided below.
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution
-
Test compound
-
Deionized water
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve a precisely weighed amount of the test compound in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Bubble an inert gas through the solution to remove dissolved carbon dioxide.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Begin stirring the solution gently.
-
Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.
logP Determination by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Separatory funnels or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both n-octanol and water.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Add the test compound to the reaction mixture and pre-incubate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Membrane Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method for predicting passive intestinal absorption.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate shaker
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the test compound solution (in PBS) to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature with gentle shaking for a set period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells.
-
The permeability coefficient (Pe) is calculated based on the amount of compound that has diffused into the acceptor well over time.
Visualizing the Impact of Trifluoromethylation
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Impact of trifluoromethylation on key drug-like properties.
Caption: Workflow for a typical in vitro metabolic stability assay.
Conclusion
The strategic placement of a trifluoromethyl group on a cyclohexanecarboxylic acid scaffold offers a powerful strategy to enhance the drug-like properties of a molecule. The resulting increase in acidity, lipophilicity, and metabolic stability can lead to improved pharmacokinetic and pharmacodynamic profiles. While the non-fluorinated analog serves as a valuable baseline, the introduction of the -CF₃ group provides a clear vector for optimization in drug discovery programs. The experimental protocols provided herein offer a practical guide for researchers to quantitatively assess these critical parameters in their own lead optimization efforts.
References
Efficacy of agrochemicals containing 4-(Trifluoromethyl)cyclohexanecarboxylic acid
A detailed guide for researchers and drug development professionals on the performance and mechanisms of trifluoromethyl-containing agrochemicals versus their alternatives.
The introduction of the trifluoromethyl (CF3) group into the molecular structure of agrochemicals has been a significant strategy in the development of modern herbicides, insecticides, and fungicides. This chemical moiety often enhances the efficacy, metabolic stability, and target-site binding of the active ingredients. This guide provides a comprehensive comparison of several key agrochemicals containing a trifluoromethyl group against their non-trifluoromethyl counterparts, supported by experimental data, detailed methodologies, and mechanistic diagrams.
Herbicide Efficacy: Dinitroanilines and Aryloxyphenoxypropionates
A comparison of trifluoromethyl-containing herbicides, Trifluralin and Fluazifop-butyl, with their respective alternatives, Pendimethalin and Sethoxydim.
Quantitative Efficacy Data
| Herbicide | Active Ingredient | Target Weed(s) | Application Rate (kg a.i./ha) | Weed Control Efficacy (%) | Reference |
| Trifluralin | α,α,α-Trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | Lolium multiflorum (Italian ryegrass) | 1.0 | 90 | [1] |
| Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | Lolium multiflorum (Italian ryegrass) | 1.125 | Severe damage to barley crop | [1] |
| Fluazifop-butyl | (±)-butyl 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate | Hymenachne amplexicaulis (West Indian marsh grass) | 0.42 | 85-90 (at 6 months) | |
| Sethoxydim | 2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one | Hymenachne amplexicaulis (West Indian marsh grass) | 5.04 | 85-90 (at 6 months) |
Experimental Protocols
Trifluralin and Pendimethalin Efficacy Trial:
-
Objective: To compare the efficacy of Trifluralin and Pendimethalin in controlling Italian ryegrass in a barley crop.
-
Experimental Design: Field plots were established with barley and a known infestation of Lolium multiflorum.
-
Herbicide Application: Herbicides were applied pre-emergence at specified rates.
-
Data Collection: Weed control was assessed by counting the number of surviving ryegrass plants. Crop damage was also evaluated.
-
Statistical Analysis: Data were analyzed to determine the percentage of weed control and the impact on the crop.[1]
Fluazifop-butyl and Sethoxydim Efficacy Trial:
-
Objective: To evaluate the efficacy of Fluazifop-butyl and Sethoxydim for the control of West Indian marsh grass.
-
Experimental Design: Plots were established in a monotypic stand of Hymenachne amplexicaulis.
-
Herbicide Application: Herbicides were applied as a broadcast spray with a methylated seed oil (MSO) adjuvant at 1% v/v.
-
Data Collection: Weed cover was assessed at 6 and 9 months after the initial treatment.
-
Statistical Analysis: The percentage reduction in weed cover was calculated and compared between treatments.
Mechanism of Action: Trifluralin
Trifluralin is a dinitroaniline herbicide that disrupts cell division by inhibiting the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during mitosis. By binding to tubulin, Trifluralin prevents the formation of these crucial structures, leading to a failure of cell division and ultimately, the death of the weed.
Figure 1: Trifluralin's disruption of microtubule formation.
Insecticide Efficacy: Phenylpyrazoles and Benzoylureas
This section compares the trifluoromethyl-containing insecticides, Fipronil and Chlorfluazuron, with their respective alternatives, Imidacloprid and Diflubenzuron.
Quantitative Efficacy Data
| Insecticide | Active Ingredient | Target Insect | Metric | Value | Reference |
| Fipronil | (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile | Farfantepenaeus aztecus (Brown shrimp) | 96-h LC50 | 0.12 µg/L | [2] |
| Imidacloprid | 1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine | Farfantepenaeus aztecus (Brown shrimp) | 96-h LC50 | > 320 µg/L | [2] |
| Chlorfluazuron | 1-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea | Spodoptera littoralis (Cotton leafworm) | - | More toxic than chlorantraniliprole | [3] |
| Diflubenzuron | 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea | Aphis fabae | Mortality at 0.5% concentration | 76.4% | [4] |
Experimental Protocols
Fipronil and Imidacloprid Acute Toxicity Test:
-
Objective: To determine the 96-hour median lethal concentration (LC50) of Fipronil and Imidacloprid on brown shrimp.
-
Test Organism: Farfantepenaeus aztecus.
-
Methodology: Shrimp were exposed to a series of concentrations of each insecticide in a static renewal bioassay.
-
Data Collection: Mortality was recorded at 24, 48, 72, and 96 hours.
-
Statistical Analysis: The LC50 values and their 95% confidence intervals were calculated using probit analysis.[2]
Chlorfluazuron and Diflubenzuron Efficacy Evaluation:
-
Objective: To assess the insecticidal activity of Chlorfluazuron and Diflubenzuron.
-
Methodology for Chlorfluazuron: The toxicity of Chlorfluazuron against different life stages of Spodoptera littoralis was evaluated under laboratory conditions.[3]
-
Methodology for Diflubenzuron: The mortality rate of Aphis fabae was determined after exposure to different concentrations of Diflubenzuron.[4]
-
Data Collection: Mortality rates and other biological parameters were recorded.
-
Statistical Analysis: The efficacy of the insecticides was determined based on the observed mortality and other effects.
Mechanism of Action: Fipronil
Fipronil is a phenylpyrazole insecticide that acts as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects. GABA is the primary inhibitory neurotransmitter in insects. By blocking the GABA-gated chloride channels, Fipronil prevents the influx of chloride ions into neurons. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.
Figure 2: Fipronil's antagonism of the GABA-A receptor.
Mechanism of Action: Chlorfluazuron
Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator. Its primary mode of action is the inhibition of chitin synthesis. Chitin is a crucial component of the insect's exoskeleton. By disrupting the enzyme chitin synthase, Chlorfluazuron prevents the proper formation of the new cuticle during molting. This leads to an inability to shed the old exoskeleton, resulting in larval death.
Figure 3: Chlorfluazuron's inhibition of chitin synthesis.
Fungicide Efficacy: Triazoles
A comparison of the trifluoromethyl-containing triazole fungicide, Triflumizole, with its alternative, Propiconazole.
Quantitative Efficacy Data
| Fungicide | Active Ingredient | Target Fungus | Metric | Value (µg/mL) | Reference |
| Triflumizole | (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine | - | - | - | - |
| Propiconazole | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | Sclerotinia sclerotiorum | Mean EC50 | 0.315 - 0.338 | [5] |
Experimental Protocol
Propiconazole In Vitro Sensitivity Test:
-
Objective: To establish the baseline sensitivity of Sclerotinia sclerotiorum to Propiconazole.
-
Methodology: The 50% effective concentration (EC50) values were determined using a mycelial growth inhibition assay on potato dextrose agar (PDA) amended with various concentrations of the fungicide.
-
Data Collection: The radial growth of the fungal colonies was measured after a set incubation period.
-
Statistical Analysis: The EC50 values were calculated by regressing the percentage of mycelial growth inhibition against the logarithm of the fungicide concentration.[5]
Mechanism of Action: Triazole Fungicides
Both Triflumizole and Propiconazole are triazole fungicides that act as sterol biosynthesis inhibitors (SBIs). Specifically, they inhibit the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their structure and function. By inhibiting ergosterol synthesis, these fungicides disrupt membrane integrity, leading to abnormal fungal growth and eventually cell death.
Figure 4: Triazole fungicides' inhibition of ergosterol biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of insecticides, fipronil and imidacloprid, on the growth, survival, and behavior of brown shrimp Farfantepenaeus aztecus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating the Isomers of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is paramount. The seemingly subtle difference between the cis and trans configurations of a molecule can lead to vastly different pharmacological and physiological properties. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 4-(Trifluoromethyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry.
This comparison guide delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a clear framework for distinguishing between these two isomers. The data presented is based on established spectroscopic principles and data from closely related structures.
At a Glance: Key Spectroscopic Differences
The primary distinction between the cis and trans isomers of this compound lies in the spatial orientation of the trifluoromethyl (CF₃) and carboxylic acid (COOH) groups on the cyclohexane ring. In the preferred chair conformations, the trans isomer exists predominantly with both the bulky CF₃ group and the COOH group in equatorial positions, leading to a more stable, lower-energy state. Conversely, the cis isomer must have one substituent in an axial position and the other equatorial, resulting in greater steric strain. These conformational differences manifest as distinct signatures in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the cyclohexane ring, as well as the fluorine atoms of the CF₃ group, are highly sensitive to their axial or equatorial positioning.
¹H NMR Spectroscopy
In ¹H NMR, axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. This is a key diagnostic feature.
Table 1: Expected ¹H NMR Data (ppm)
| Proton | cis-Isomer (Axial/Equatorial COOH & CF₃) | trans-Isomer (Diequatorial COOH & CF₃) | Rationale for Difference |
| H-1 (CH-COOH) | Broader multiplet, intermediate chemical shift | Sharper multiplet, downfield shift | In the trans isomer, H-1 is axial and experiences deshielding from the equatorial COOH group. The cis isomer represents an average of conformations. |
| H-4 (CH-CF₃) | Broader multiplet, intermediate chemical shift | Sharper multiplet, downfield shift | Similar to H-1, the axial proton in the trans isomer is deshielded. |
| Cyclohexane Ring Protons | Complex, overlapping multiplets | More resolved multiplets | The greater conformational stability of the trans isomer often leads to less complex spectra at room temperature. |
| COOH | ~12 ppm (broad singlet) | ~12 ppm (broad singlet) | The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent but is not a primary differentiator between isomers. |
¹³C NMR Spectroscopy
The γ-gauche effect in ¹³C NMR is a critical tool for isomer differentiation. An axial substituent will shield the γ-carbons (carbons at position 3 and 5 relative to the substituent), causing them to appear at a higher field (lower ppm value).
Table 2: Expected ¹³C NMR Data (ppm)
| Carbon | cis-Isomer | trans-Isomer | Rationale for Difference |
| C=O | ~175-180 | ~175-180 | Minimal difference expected for the carboxyl carbon. |
| C-1 (CH-COOH) | ~40-45 | ~40-45 | Small differences may be observed due to the overall conformational environment. |
| C-4 (CH-CF₃) | ~30-35 (quartet, ¹JCF) | ~30-35 (quartet, ¹JCF) | The carbon directly attached to the CF₃ group will show a large one-bond coupling to fluorine. |
| C-2, C-6 | Upfield shift due to γ-gauche effect from axial group | Downfield shift (no γ-gauche effect) | This is a key diagnostic marker. The axial group in the cis isomer shields these carbons. |
| C-3, C-5 | Upfield shift due to γ-gauche effect from axial group | Downfield shift (no γ-gauche effect) | Similar to C-2 and C-6, these carbons are shielded in the cis isomer. |
| CF₃ | ~125 (quartet, ¹JCF) | ~125 (quartet, ¹JCF) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a direct probe of the trifluoromethyl group's environment. The chemical shift of the CF₃ group is expected to differ between the two isomers. Based on data from analogous compounds, the CF₃ group in the more sterically hindered cis isomer (with one axial substituent) is expected to be deshielded (less negative ppm value) compared to the trans isomer.
Table 3: Expected ¹⁹F NMR Data (ppm)
| Isomer | Chemical Shift (δ) | Multiplicity | Rationale for Difference |
| cis | More deshielded (e.g., ~ -63 ppm) | Broader signal | The axial substituent in the cis isomer leads to a different electronic environment for the CF₃ group. |
| trans | More shielded (e.g., ~ -69 ppm) | Sharper signal (e.g., doublet) | The diequatorial arrangement in the trans isomer results in a more shielded and well-defined signal. |
Infrared (IR) Spectroscopy: A Tale of Two Fingerprints
While the characteristic broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹) will be present in both isomers, the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The C-F stretching vibrations and the various C-C and C-H bending and rocking modes of the cyclohexane ring will differ subtly but characteristically between the two isomers due to their different symmetries and vibrational modes.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | cis-Isomer | trans-Isomer | Comments |
| O-H stretch (COOH) | 3300-2500 (very broad) | 3300-2500 (very broad) | Characteristic of a carboxylic acid dimer. |
| C-H stretch | ~2950-2850 | ~2950-2850 | Aliphatic C-H stretching. |
| C=O stretch (COOH) | ~1700 | ~1700 | Strong absorption, may be slightly different due to conformational effects on conjugation. |
| C-F stretches | ~1300-1100 (strong, complex) | ~1300-1100 (strong, complex) | The pattern and exact frequencies in this region are likely to be diagnostic. |
| Fingerprint Region | Unique pattern | Unique pattern | Differences in the 1500-600 cm⁻¹ region can be used to distinguish the isomers. |
Mass Spectrometry (MS): Fragmentation Insights
In mass spectrometry, particularly with electron ionization (EI), the molecular ion peak (M⁺) at m/z 196 should be observable for both isomers. While the fragmentation patterns are expected to be broadly similar, the relative intensities of certain fragment ions may differ due to the different stereochemistry influencing the stability of the fragment ions and the transition states leading to them. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and cleavage of the cyclohexane ring.
Table 5: Expected Mass Spectrometry Data (EI)
| m/z | Possible Fragment | Expected Relative Intensity |
| 196 | [M]⁺ | Present, intensity may vary |
| 177 | [M - F]⁺ | Possible |
| 151 | [M - COOH]⁺ | Likely present |
| 127 | [M - CF₃]⁺ | Likely present |
| Various | Cyclohexane ring fragments | The relative abundance of these fragments may differ between isomers. |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the two isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the cis or trans isomer and dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Acquire proton-decoupled spectra on the same instrument. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
¹⁹F NMR Spectroscopy: Acquire proton-decoupled spectra. A dedicated fluorine probe is recommended but not essential. Use a spectral width appropriate for fluorinated organic compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization and Sample Preparation: To improve volatility for GC analysis, the carboxylic acid group should be derivatized, for example, by esterification to the methyl ester using diazomethane or TMS derivatization. Dissolve a small amount of the derivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: initial temperature of 50°C held for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400. The ion source temperature should be set to 230°C and the transfer line to 280°C.
By employing this multi-technique spectroscopic approach, researchers can confidently and accurately distinguish between the cis and trans isomers of this compound, ensuring the correct stereochemistry for their intended applications in drug discovery and development.
Comparative Analysis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid-Based Human Ornithine Aminotransferase Inhibitors
A new generation of inhibitors based on the 4-(trifluoromethyl)cyclohexanecarboxylic acid scaffold demonstrates significant potential in the targeted therapy of hepatocellular carcinoma (HCC). This guide provides a detailed comparison of two promising drug candidates, highlighting their mechanisms of action, inhibitory potency, and the experimental frameworks used for their validation.
The strategic incorporation of a trifluoromethyl group into a cyclohexanecarboxylic acid framework has led to the development of potent inhibitors of human ornithine aminotransferase (hOAT), an enzyme overexpressed in HCC. This guide focuses on the comparative analysis of two such developmental compounds: (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid (designated here as Compound 14) and its predecessor, (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid (designated as Compound 10).
Mechanism of Action: Covalent Inactivation of hOAT
Both Compound 14 and Compound 10 are mechanism-based inactivators of hOAT, meaning they are chemically transformed by the enzyme's catalytic machinery into a reactive species that then irreversibly binds to and inactivates the enzyme.
Compound 14 exhibits a remarkable and unexpected mechanism of action. Following the initial formation of a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor in the hOAT active site, the compound is converted into a reactive Michael acceptor. This intermediate then undergoes a nucleophilic attack by the catalytic residue Lys292, forming a covalent bond. Uniquely, a second covalent bond is subsequently formed with the residue *Thr322 from the adjacent subunit of the dimeric enzyme, effectively cross-linking the two subunits.[1] This novel dual-binding mechanism contributes to its high potency and selectivity.
Compound 10 , also a potent hOAT inactivator, operates through a different covalent modification pathway. While it also forms a reactive intermediate within the enzyme's active site, its mechanism does not involve the cross-linking of subunits observed with Compound 14.[2]
Comparative Performance: Inhibitory Potency
Experimental data demonstrates the superior potency of Compound 14 as an hOAT inactivator.
| Compound | Target | Potency | Reference |
| Compound 14 | Human Ornithine Aminotransferase (hOAT) | 22 times more potent than Compound 10 | [1] |
| Compound 10 | Human Ornithine Aminotransferase (hOAT) | Baseline | [1] |
Further quantitative data such as kinact and KI values were not available in the reviewed literature for a direct tabular comparison.
In Vivo Efficacy in Hepatocellular Carcinoma Models
In vivo studies using mouse models of HCC have demonstrated the therapeutic potential of hOAT inhibitors based on this scaffold. Administration of Compound 10 at low doses (0.1 and 1.0 mg/kg) was shown to effectively reduce levels of alpha-fetoprotein (AFP), a biomarker for HCC, and suppress tumor growth.[1][3] While direct in vivo comparative studies between Compound 14 and Compound 10 were not found in the reviewed literature, the significantly higher in vitro potency of Compound 14 suggests the potential for enhanced efficacy in similar models.
Experimental Protocols
The validation of these compounds relies on specific and reproducible experimental protocols.
Human Ornithine Aminotransferase (hOAT) Inactivation Assay
This assay is crucial for determining the inhibitory potency of the compounds.
Principle: The activity of hOAT is measured by monitoring the production of Δ1-pyrroline-5-carboxylate (P5C) from the substrate L-ornithine. P5C reacts with o-aminobenzaldehyde (OAB) to produce a yellow-colored product that can be quantified spectrophotometrically at 440 nm. The rate of this color change is proportional to the enzyme's activity. To determine the inactivation kinetics, the enzyme is pre-incubated with the inhibitor for various time points before the addition of the substrate.
Materials:
-
Human OAT enzyme
-
L-ornithine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
o-aminobenzaldehyde (OAB)
-
Inhibitor compounds (Compound 14, Compound 10)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Enzyme Preparation: Recombinant hOAT is expressed and purified. The enzyme concentration is determined using a standard protein assay.
-
Inhibitor Incubation: hOAT is incubated with various concentrations of the inhibitor in phosphate buffer containing PLP at a controlled temperature (e.g., 25°C).
-
Activity Measurement: At specific time intervals, aliquots of the enzyme-inhibitor mixture are withdrawn and added to a solution containing L-ornithine and α-ketoglutarate to initiate the enzymatic reaction.
-
Colorimetric Detection: The reaction is stopped, and o-aminobenzaldehyde is added. The absorbance is measured at 440 nm to quantify the amount of P5C produced.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The inactivation rate constants (kinact) and inhibition constants (KI) are determined by fitting the data to appropriate kinetic models.
Synthesis of (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid (Compound 14)
A detailed, step-by-step synthetic protocol for Compound 14 was not available in the reviewed literature. However, the synthesis is described as starting from commercially available materials and involving several key chemical transformations to construct the cyclohexene ring and introduce the aminodifluoromethylenyl group.[1] The synthesis of a similar cyclopentene analog has been described in detail, providing a potential template for the synthesis of Compound 14.[4]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships.
References
- 1. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akavatx.com [akavatx.com]
- 3. Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid - Google Patents [patents.google.com]
Performance comparison of polymers synthesized with 4-(Trifluoromethyl)cyclohexanecarboxylic acid
For researchers and professionals in materials science and drug development, the quest for polymers with superior performance characteristics is relentless. A key player in this arena is 4-(Trifluoromethyl)cyclohexanecarboxylic acid, a monomer that imparts significant advantages to polymers. This guide provides an objective comparison, supported by experimental data, of polymers synthesized with this fluorinated monomer versus their non-fluorinated cycloaliphatic counterparts.
The incorporation of the trifluoromethyl (-CF3) group into a polymer backbone via this compound leads to marked improvements in thermal stability, solubility, and optical clarity, while also reducing the dielectric constant and water absorption. These enhancements are critical for applications in high-performance electronics, advanced coatings, and specialized biomedical devices.
Quantitative Performance Comparison
The following tables summarize the key performance differences between polymers synthesized with this compound and their non-fluorinated analogs, based on reported experimental data.
Table 1: Thermal and Mechanical Properties
| Property | Polymer with this compound Moiety | Non-Fluorinated Cycloaliphatic Polymer (e.g., from 1,4-Cyclohexanedicarboxylic Acid) |
| Glass Transition Temperature (Tg) | 124–137.9 °C[1] | ~90 °C (for PCT)[2] |
| Melting Temperature (Tm) | 306.4–324.1 °C[1] | ~290-300 °C (for PCT)[2] |
| Initial Decomposition Temperature (Td) | 409.5–437 °C[1] | ~390 °C (for PCT)[2] |
| Tensile Strength | 54-73.7 MPa[1] | >41 MPa (for PCT)[2] |
| Young's Modulus | 1.6-1.9 GPa[1] | Not specified in provided abstracts |
| Elongation at Break | 13.3-15.5%[1] | >159% (for PCT)[2] |
Table 2: Solubility, Optical, and Dielectric Properties
| Property | Polymer with this compound Moiety | Non-Fluorinated Cycloaliphatic Polymer |
| Solubility | Excellent in many organic solvents (DMAc, NMP, m-cresol)[1] | Limited solubility in organic solvents[3] |
| Optical Transparency (Cut-off Wavelength) | 291–379 nm[1] | Generally lower transparency |
| Dielectric Constant (at 1 MHz) | 2.15-2.88[1] | Typically higher |
| Water Absorption | 0.17%–0.23%[1] | Generally higher |
Experimental Protocols
The synthesis of these polymers typically involves polycondensation reactions. Below are detailed methodologies for preparing polyesters and polyamides, which can be adapted for use with this compound.
Synthesis of Aromatic Polyesters via Melt Polycondensation
This two-stage process involves an initial esterification followed by a higher-temperature polycondensation under vacuum.
Materials:
-
This compound or 1,4-Cyclohexanedicarboxylic acid
-
Aromatic or aliphatic diol (e.g., Ethylene glycol, Bisphenol A)
-
Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)
-
Stabilizer (e.g., Phosphoric acid)
-
High-purity nitrogen gas
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
-
Charging the Reactor: The reactor is charged with equimolar amounts of the dicarboxylic acid and the diol. A slight excess of the diol can be used to compensate for any loss.
-
Catalyst and Stabilizer Addition: The catalyst and stabilizer are added to the reaction mixture.
-
Esterification: The reactor is purged with nitrogen. The temperature is gradually raised to 180-220°C with constant stirring for 2-4 hours, during which water is formed and removed.
-
Polycondensation: The temperature is then increased to 250-280°C, and a vacuum is applied to remove the excess diol and drive the polymerization to achieve a high molecular weight polymer.
Synthesis of Aromatic Polyamides via Yamazaki-Higashi Polycondensation
This method allows for the direct polycondensation of a dicarboxylic acid and a diamine using an activating agent.
Materials:
-
This compound
-
Aromatic diamine
-
Activating agent (e.g., triphenyl phosphite)
-
Pyridine
-
Anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc))
-
Salt (e.g., Calcium chloride or Lithium chloride)
-
Non-solvent for precipitation (e.g., methanol)
Equipment:
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
-
Low-temperature bath
Procedure:
-
Monomer and Salt Dissolution: In the flask under a nitrogen atmosphere, dissolve the dicarboxylic acid, aromatic diamine, and salt in the anhydrous solvent.
-
Addition of Pyridine and Activating Agent: Cool the solution to 0-5°C. Add pyridine, followed by the dropwise addition of the activating agent.
-
Polymerization: Slowly raise the temperature to 80-120°C and maintain for 3-6 hours.
-
Polymer Precipitation and Washing: Pour the viscous polymer solution into a stirred non-solvent like methanol to precipitate the polyamide.
-
Purification: Collect the polymer by filtration and wash it thoroughly with hot water and methanol to remove impurities.
Visualizing the Impact and Process
To better understand the synthesis process and the influence of the trifluoromethyl group, the following diagrams illustrate the experimental workflow and the logical relationships.
References
Comparative Guide to Structure-Activity Relationships of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(Trifluoromethyl)cyclohexanecarboxylic acid derivatives, with a focus on their potential as anti-inflammatory agents through the inhibition of key enzymes such as Fatty Acid Amide Hydrolase (FAAH). The inclusion of a trifluoromethyl group on the cyclohexyl ring is a key structural feature intended to enhance metabolic stability and lipophilicity, crucial properties for drug candidates.
Structure-Activity Relationship Insights
Key SAR observations from analogous series of inhibitors suggest the following:
-
The Cyclohexyl Ring: The 4-(trifluoromethyl)cyclohexyl moiety is believed to occupy a lipophilic channel within the active site of enzymes like FAAH. The stereochemistry of the substituents on the cyclohexyl ring (cis/trans) can significantly impact binding affinity and, consequently, inhibitory potency.
-
The Amide Linker: The amide bond is a common feature in many enzyme inhibitors and is crucial for establishing key hydrogen bonding interactions with amino acid residues in the enzyme's active site.
-
N-Substituents: The nature of the substituent attached to the amide nitrogen (the R group in the general structure) plays a critical role in determining the potency and selectivity of the inhibitor.
-
Aromatic and Heteroaromatic Rings: Introduction of aromatic or heteroaromatic rings can lead to beneficial π-π stacking or hydrophobic interactions within the active site.
-
Substituents on the Aromatic Ring: The electronic properties and position of substituents on an N-aryl ring can fine-tune the inhibitory activity. For instance, in related flurbiprofen amides, the introduction of a halogenated moiety at the 3-position of a pyridine ring resulted in a notable increase in FAAH inhibition.
-
Bulky Groups: The size and shape of the N-substituent are critical. While some bulk may be tolerated or even beneficial for filling hydrophobic pockets, excessively large groups can lead to steric hindrance and reduced activity.
-
| General Structure | Modification (R-group) | Anticipated Impact on FAAH Inhibition | Rationale based on Analogous Compounds |
| Small alkyl chains | Likely low to moderate potency | May not provide sufficient interactions to anchor the molecule effectively in the active site. | |
| Phenyl | Moderate potency | Provides a basic aromatic interaction. | |
| Substituted Phenyl (e.g., with halogens, CF3) | Potentially increased potency | Substituents can modulate electronic properties and improve binding affinity.[1] | |
| Biphenyl | Potentially high potency | The additional phenyl ring can form further hydrophobic interactions. | |
| Naphthyl | Potentially high potency | The extended aromatic system can enhance binding through increased hydrophobic interactions. |
Target Signaling Pathway: FAAH Inhibition
The primary mechanism by which many this compound derivatives are thought to exert their anti-inflammatory effects is through the inhibition of Fatty Acid Amide Hydrolase (FAAH).
Caption: FAAH inhibition by 4-(CF3)cyclohexanecarboxylic acid derivatives.
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2] Inhibition of FAAH leads to an accumulation of AEA, which then enhances the activation of cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] Activation of CB1 receptors is associated with analgesic effects, while activation of CB2 and PPAR-α receptors leads to a reduction in the production of pro-inflammatory cytokines, thereby mediating the anti-inflammatory response.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for comparative studies.
General Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxamides
The synthesis of N-substituted-4-(trifluoromethyl)cyclohexanecarboxamides typically involves a standard amide coupling reaction.
Caption: General synthetic workflow for target amides.
Procedure:
-
Acid Chloride Formation (Optional but common): this compound is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This is typically done in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).
-
Amide Coupling: The resulting acid chloride (or the carboxylic acid activated in situ with coupling agents like EDCI/HOBt) is then reacted with the desired primary or secondary amine (R-NH₂) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated. The reaction is usually carried out in an inert solvent at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
-
Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS).
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is a common method to determine the inhibitory potency of the synthesized compounds against FAAH.
Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. Cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the increase in fluorescence is monitored over time.
Materials:
-
Recombinant human or rat FAAH enzyme
-
AAMCA substrate
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Compound Incubation: In the wells of the microplate, add the FAAH enzyme solution and the diluted test compounds. Include control wells with enzyme and vehicle (DMSO) and blank wells with buffer only.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the AAMCA substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity at regular intervals for a set period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used animal model to assess the acute anti-inflammatory activity of new compounds.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Animals: Male Wistar rats or Swiss albino mice are commonly used.
Procedure:
-
Compound Administration: The test compounds are administered to the animals, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the carrageenan injection. A vehicle control group and a positive control group (e.g., treated with a standard anti-inflammatory drug like indomethacin) are included.
-
Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.
-
Data Analysis: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume with that of the vehicle control group.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel anti-inflammatory agents, particularly through the inhibition of FAAH. The SAR landscape, while not fully elucidated for this specific series, can be navigated using principles derived from related inhibitor classes. The trifluoromethyl group offers a strategic advantage in terms of metabolic stability. Further systematic exploration of N-substituents is warranted to optimize potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogues in this chemical space.
References
Safety Operating Guide
Navigating the Disposal of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 4-(Trifluoromethyl)cyclohexanecarboxylic acid, synthesized from safety data sheets (SDS) of the compound and its structural analogs. The following procedures are designed for researchers, scientists, and drug development professionals to foster a culture of safety and compliance.
Hazard Profile and Safety Precautions
Understanding the hazard profile is the first step in safe handling and disposal. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3][4]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301 + P312 + P330 |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | P302 + P352 + P312 |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | P304 + P340 + P312 |
| Skin Irritation (Category 2) | Causes skin irritation. | P264, P280 |
| Eye Irritation (Category 2A/2) | Causes serious eye irritation. | P280, P305 + P351 + P338 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P312 |
This data is compiled from safety information for this compound and its trans-isomer.[3][4]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Step-by-Step Disposal Protocol
The recommended disposal procedure involves segregation, proper labeling, and professional waste collection.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as bases, oxidizing agents, or reducing agents.[6]
-
Collect waste in a designated, compatible container, preferably the original container or a clearly labeled, chemically resistant container.[7] The container should be in good condition and kept tightly closed when not in use.[1][5]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[8]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7] Avoid using abbreviations or chemical formulas.[1]
-
Include any known hazard pictograms (e.g., irritant, harmful).
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Store away from incompatible materials. For acidic compounds, this typically means segregation from bases.[8]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][9]
-
Follow all institutional and local regulations for hazardous waste disposal. The final disposal method, likely high-temperature incineration, will be determined by the waste management facility.[2]
Spill Management
In the event of a spill, the response depends on the scale.
-
Minor Spill (<500 mL) in a Fume Hood:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[10]
-
Carefully neutralize the spill by slowly adding a suitable agent like sodium bicarbonate or a 5% sodium carbonate solution.[2][7] Be aware that this may cause effervescence.
-
Collect the neutralized absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[2]
-
Decontaminate the area with a suitable cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.[2]
-
-
Major Spill or Spill Outside a Fume Hood:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound, mixture of cis and trans 97 95233-30-0 [sigmaaldrich.com]
- 4. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. amherst.edu [amherst.edu]
- 7. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. nj.gov [nj.gov]
Personal protective equipment for handling 4-(Trifluoromethyl)cyclohexanecarboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Trifluoromethyl)cyclohexanecarboxylic Acid. The following procedural guidance is designed to answer specific operational questions for its safe handling and disposal, ensuring a secure laboratory environment.
Chemical Profile and Hazards:
This compound is a solid compound utilized in various research and development applications, including pharmaceutical and agrochemical synthesis.[1] Its trifluoromethyl group can enhance the biological activity of molecules.[1] However, it is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2][3][4] The compound can cause serious eye irritation and skin irritation.[3][4] The target organ for its effects is the respiratory system.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or eyeshields. A face shield is recommended where splashing is possible.[5] | Protects against dust particles and potential splashes. Must meet ANSI Z.87.1 standards. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[6][7] | Inspect gloves before use and change them immediately if contaminated. For prolonged contact, consider double gloving. |
| Body Protection | A flame-resistant or standard lab coat must be worn and fully buttoned.[6][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6][8] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[8] | Prevents inhalation of harmful dust particles. |
Operational and Disposal Plans
Adherence to strict operational protocols is critical for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to prevent dust inhalation.[8]
-
Ensure the fume hood is functioning correctly before starting any work.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and appropriate waste containers, before handling the chemical.[8]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of defects.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Clean any contaminated surfaces and equipment thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).[8]
-
Disposal Plan:
Waste containing trifluoromethyl compounds must be treated as hazardous waste.[6]
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[8]
-
Chemical Waste: Unused or waste this compound should be collected in a sealed, labeled container. Do not mix with incompatible waste streams.[6]
-
-
Disposal Method:
Emergency Procedures
Spill Response:
-
Small Spill:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[6]
-
-
Large Spill:
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound, including emergency procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 95233-30-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]
- 4. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
